Product packaging for 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2(Cat. No.:)

3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2

Cat. No.: B12369247
M. Wt: 130.14 g/mol
InChI Key: UNYNVICDCJHOPO-DICFDUPASA-N
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Description

3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 is a deuterated analog of sotolon, a high-impact aroma compound. Sotolon is a key odorant responsible for the characteristic nutty and spicy aroma of oxidative aged wines, such as Port, and is also a flavor principle in fenugreek, curry, and roasted coffee . It can be formed in various foods and beverages during storage; for instance, in citrus soft drinks, it can develop from ascorbic acid and ethanol, leading to an off-flavor . This deuterated compound is designed for use as an internal standard in stable isotope dilution assays. Its use enables highly accurate and precise quantification of sotolon in complex matrices via GC-MS or LC-MS, correcting for analyte loss during sample preparation. Applications include studying the formation pathways of sotolon during food storage and processing, monitoring the aging process and quality of wines and spirits, and ensuring the flavor consistency of food products. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O3 B12369247 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8O3

Molecular Weight

130.14 g/mol

IUPAC Name

3-(dideuteriomethyl)-4-hydroxy-2-methyl-2H-furan-5-one

InChI

InChI=1S/C6H8O3/c1-3-4(2)9-6(8)5(3)7/h4,7H,1-2H3/i1D2

InChI Key

UNYNVICDCJHOPO-DICFDUPASA-N

Isomeric SMILES

[2H]C([2H])C1=C(C(=O)OC1C)O

Canonical SMILES

CC1C(=C(C(=O)O1)O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-4,5-dimethylfuran-2(5H)-one (Sotolon)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Deuterated Analog: This guide focuses on the chemical properties of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one, commonly known as sotolon. While the request specified the deuterated analog, "3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2," a comprehensive search of the scientific literature and chemical databases did not yield specific experimental data for this deuterated compound. The information presented herein pertains to the non-deuterated form. It is anticipated that the chemical properties of the d2 analog will be very similar to the parent compound, with the primary difference being a slightly higher molecular weight. The experimental protocols described can likely be adapted for the synthesis and analysis of the deuterated version.

Introduction

3-Hydroxy-4,5-dimethylfuran-2(5H)-one, widely known as sotolon, is a potent aroma compound and a member of the butenolide class of organic compounds.[1][2] It is a chiral molecule and a key flavor constituent in a variety of foods and beverages, including fenugreek, coffee, sake, and flor sherry.[3] Its aroma profile is concentration-dependent, ranging from caramel-like at low concentrations to a more dominant curry-like scent at higher levels.[3] Beyond its role in flavor chemistry, sotolon is also a significant biomarker for Maple Syrup Urine Disease (MSUD), a metabolic disorder.[3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of sotolon for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Sotolon is a lactone with a molecular formula of C₆H₈O₃.[2] Its chemical structure features a furanone ring with hydroxyl and methyl substituents. The quantitative properties of sotolon are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₈O₃[2]
Molecular Weight 128.13 g/mol [4]
CAS Number 28664-35-9[5]
Melting Point 26-29 °C[3]
Boiling Point 184 °C[3]
Density 1.049 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.491[3]
pKa 9.28 ± 0.40 (Predicted)[3]
LogP -0.44[3]

Experimental Protocols

Synthesis of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one

A common method for the synthesis of sotolon involves the condensation of ethyl propionate (B1217596) with diethyl oxalate. The resulting intermediate, diethyl oxalylpropionate, is then reacted with acetaldehyde (B116499). The final step is an acidic decarboxylation of the ethyl 4,5-dimethyl-2,3-dioxodihydrofuran-4-carboxylate to yield sotolon.[3]

A method for synthesizing a ¹³C-labeled analog of sotolon has also been described, which can be adapted for deuterium (B1214612) labeling. This involves the condensation of diethyl 2-methyl-3-oxobutanedioate with labeled acetaldehyde, followed by lactonization and decarboxylation under strongly acidic conditions.[6]

Quantification by Stable Isotope Dilution Assay using GC-MS

A stable isotope dilution assay is a precise method for quantifying sotolon in various matrices.[7]

Sample Preparation:

  • Homogenize the sample material (e.g., 5g of fenugreek seeds) in a suitable solvent (e.g., 50 mL of a methanol/water mixture) containing a known amount of a labeled internal standard (e.g., [¹³C]-sotolone).[7]

  • After stirring, centrifuge the suspension.[7]

  • Extract the supernatant with diethyl ether.[7]

  • To isolate acidic compounds, perform a liquid-liquid extraction with a sodium bicarbonate solution, followed by acidification and back-extraction into diethyl ether.[7]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it before analysis.[7]

GC-MS Analysis:

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[7]

  • Injection: On-column injection[7]

  • Column: FFAP capillary column (e.g., 50 m x 0.32 mm, 0.25 µm film thickness)[7]

  • Ionization Mode: Chemical Ionization (CI) with isobutane (B21531) as the reactant gas[7]

  • Monitoring: Monitor the ions m/z 129 for sotolon and m/z 131 for the [¹³C₂]-sotolon internal standard.[7]

Signaling and Formation Pathways

While specific signaling pathways in a pharmacological context are not well-documented for sotolon, its formation pathways in various systems have been studied.

Formation of Sotolon in Dry White Wines

In dry white wines, sotolon can be formed from the oxidative degradation of ascorbic acid. This process leads to the formation of 2-ketobutyric acid, a key precursor. An aldol (B89426) condensation between 2-ketobutyric acid and acetaldehyde then yields sotolon.[8][9] The yeast Saccharomyces cerevisiae can also produce 2-ketobutyric acid during fermentation, contributing to sotolon formation.[8][9]

G Ascorbic_Acid Ascorbic Acid Oxidative_Degradation Oxidative Degradation Ascorbic_Acid->Oxidative_Degradation Two_Ketobutyric_Acid 2-Ketobutyric Acid Oxidative_Degradation->Two_Ketobutyric_Acid Aldol_Condensation Aldol Condensation Two_Ketobutyric_Acid->Aldol_Condensation S_cerevisiae Saccharomyces cerevisiae (during fermentation) S_cerevisiae->Two_Ketobutyric_Acid Acetaldehyde Acetaldehyde Acetaldehyde->Aldol_Condensation Sotolon 3-Hydroxy-4,5-dimethylfuran-2(5H)-one (Sotolon) Aldol_Condensation->Sotolon

Caption: Formation pathway of sotolon in dry white wines.

Formation of Sotolon in Citrus Soft Drinks

In citrus soft drinks, sotolon formation has been attributed to the interaction of ethanol (B145695) and ascorbic acid. Two primary pathways have been proposed:

  • Pathway 1: Two molecules of ethanol react with carbons 2 and 3 of ascorbic acid.[10]

  • Pathway 2: One molecule of ethanol reacts with carbons 3, 4, 5, and 6 of ascorbic acid.[10]

G cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 Ethanol1 Ethanol (2 molecules) Sotolon1 Sotolon Ethanol1->Sotolon1 Ascorbic_Acid1 Ascorbic Acid (C2, C3) Ascorbic_Acid1->Sotolon1 Ethanol2 Ethanol (1 molecule) Sotolon2 Sotolon Ethanol2->Sotolon2 Ascorbic_Acid2 Ascorbic Acid (C3, C4, C5, C6) Ascorbic_Acid2->Sotolon2

Caption: Proposed formation pathways of sotolon in citrus soft drinks.

Biosynthesis from 4-Hydroxy-L-isoleucine

The formation of sotolon from 4-hydroxy-L-isoleucine via thermally induced oxidative deamination has been proposed and studied.[11] The lactone of 4-hydroxy-L-isoleucine, 3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone, is considered a more direct precursor.[11] This pathway is relevant in biological systems such as fenugreek.[12]

G Four_Hydroxy_Isoleucine 4-Hydroxy-L-isoleucine Lactonization Lactonization Four_Hydroxy_Isoleucine->Lactonization Oxidative_Deamination Thermally Induced Oxidative Deamination Four_Hydroxy_Isoleucine->Oxidative_Deamination Amino_Furanone 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone Lactonization->Amino_Furanone Amino_Furanone->Oxidative_Deamination Sotolon 3-Hydroxy-4,5-dimethylfuran-2(5H)-one (Sotolon) Oxidative_Deamination->Sotolon

Caption: Biosynthesis of sotolon from 4-hydroxy-L-isoleucine.

Biological Significance

Sotolon is a key indicator of Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.[3] In individuals with MSUD, the body is unable to properly process certain amino acids, leading to a buildup of substances in the blood and urine, including sotolon, which imparts a characteristic sweet odor.[3]

Conclusion

3-Hydroxy-4,5-dimethylfuran-2(5H)-one (sotolon) is a multifaceted compound with significant implications in flavor chemistry and as a clinical biomarker. This guide has provided a detailed overview of its chemical properties, established experimental protocols for its synthesis and analysis, and illustrated its known formation pathways. While specific data for the deuterated analog remains elusive, the information presented here for sotolon provides a robust foundation for researchers and professionals in related scientific fields. Further research into the specific properties and potential applications of deuterated sotolon is warranted.

References

Technical Guidance: Determination of the Molecular Weight of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a detailed guide for researchers, scientists, and drug development professionals on the determination of the molecular weight of the deuterated isotopologue 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2, a derivative of the potent aroma compound Sotolone.

Introduction

3-Hydroxy-4,5-dimethylfuran-2(5H)-one, commonly known as Sotolone, is a lactone recognized for its distinctive maple syrup or curry-like aroma.[1] Isotopic labeling, particularly with deuterium (B1214612), is a critical technique in metabolic studies, quantitative analysis, and reaction mechanism elucidation. The substitution of hydrogen with deuterium provides a stable, non-radioactive marker, necessitating the precise calculation of the resulting change in molecular weight for mass spectrometry and other analytical applications. This guide outlines the protocol for calculating this value.

Methodology for Molecular Weight Calculation

The determination of the molecular weight of this compound is a systematic process based on its elemental composition. The "-d2" suffix indicates that two hydrogen atoms in the parent molecule have been replaced by two deuterium atoms.

The protocol involves the following steps:

  • Establish the Molecular Formula of the Parent Compound: The molecular formula for the non-deuterated parent compound, 3-Hydroxy-4,5-dimethylfuran-2(5H)-one (Sotolone), is C₆H₈O₃.[1][2][3][4][5][6]

  • Identify Atomic Weights: The standard atomic weights of the constituent elements and the deuterium isotope are sourced.

  • Calculate Parent Molecular Weight: The molecular weight of the parent C₆H₈O₃ is calculated by summing the atomic weights of its constituent atoms.

  • Adjust for Isotopic Substitution: The molecular formula for the deuterated compound is established as C₆H₆D₂O₃. The molecular weight is calculated by subtracting the mass of two protium (B1232500) (¹H) atoms and adding the mass of two deuterium (²H) atoms.

Data Presentation: Atomic and Molecular Weights

The quantitative data used and derived in this calculation are summarized in the table below. Both average molecular weight (commonly used in stoichiometry) and monoisotopic mass (crucial for high-resolution mass spectrometry) are provided.

DescriptionFormula / SymbolAverage Mass ( g/mol )Monoisotopic Mass (Da)
Atomic Species
CarbonC12.01112.000000
Protium (Hydrogen)¹H1.0081.007825[7]
OxygenO15.99915.994915
DeuteriumD or ²H2.0142.014102[7][8]
Compound
3-Hydroxy-4,5-dimethylfuran-2(5H)-oneC₆H₈O₃128.13[2][4][5]128.047344[1][2]
Deuterated Compound
This compoundC₆H₆D₂O₃130.142 130.059894

Note: Final molecular weights are calculated based on the provided atomic masses.

Visualization of Calculation Workflow

The logical process for determining the molecular weight of the deuterated compound is illustrated in the following diagram.

A Start: Identify Parent Compound 3-Hydroxy-4,5-dimethylfuran-2(5H)-one B Determine Molecular Formula C₆H₈O₃ A->B Step 1 C Calculate Parent Molecular Weight (6C) + (8H) + (3O) Avg: 128.13 g/mol B->C Step 2 D Identify Isotopic Substitution '-d2' => Replace 2xH with 2xD C->D Step 3 E Adjust Molecular Formula C₆H₆D₂O₃ D->E Step 4 F Calculate Final Molecular Weight (Parent MW) - (2H) + (2*D) Avg: 130.14 g/mol E->F Step 5

Workflow for calculating the deuterated molecular weight.

Conclusion

The calculated average molecular weight for this compound is 130.142 g/mol , and its monoisotopic mass is 130.059894 Da . This precise value is essential for the accurate design and interpretation of experiments utilizing this isotopically labeled compound, particularly in mass spectrometry-based quantitative proteomics, metabolomics, and pharmacokinetic studies.

References

Stability and Storage of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the deuterated analytical standard, 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2, also known as sotolon-d2. Proper handling and storage of this isotopically labeled compound are critical for ensuring its integrity and the accuracy of experimental results.

Core Concepts in Stability

This compound is the deuterated form of sotolon, a potent aroma compound found in various foods and beverages.[1] As an analytical standard, its stability is paramount. The principles governing the stability of isotopically labeled compounds are similar to their non-labeled counterparts but with the added consideration of isotopic exchange.[2] Key factors influencing stability include temperature, light, pH, and the presence of oxidizing agents.

Recommended Storage Conditions

To maintain the chemical and isotopic purity of this compound, specific storage conditions are recommended. These are based on general best practices for volatile analytical standards and the available information on its non-deuterated analogue.[3][4]

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.Reduces the rate of potential degradation reactions and minimizes volatility.[4]
Light Store in an amber vial or otherwise protected from light.Prevents potential photodegradation.[4]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.Minimizes the risk of oxidation. The formation of sotolon is linked to oxidative processes.[1]
Container Use a tightly sealed, screw-cap vial with a PTFE-lined septum.Prevents evaporation of this volatile compound and protects from atmospheric moisture.[3]
Form If supplied in a solvent, ensure the solvent is of high purity and suitable for long-term storage.Impurities in the solvent could potentially react with the compound.

Stability Profile

While specific quantitative stability data for this compound is not extensively available in public literature, some key stability characteristics can be inferred. The non-deuterated form, sotolon, is known to be stable at the pH of wine.[5] A study on a deuterated analogue of sotolon indicated that it is chemically and isotopically stable under strong acidic conditions.[5]

Factors that can negatively impact the stability of furanone compounds include exposure to high temperatures, strong bases, and oxidizing conditions. The formation of sotolon in food products is often associated with oxidative degradation of precursors, suggesting that reducing conditions and the absence of oxygen are favorable for its stability.[1]

Experimental Protocols: Stability Assessment

A formal stability study for this compound should be conducted to establish its shelf-life under defined storage conditions. The following table outlines a general protocol based on established guidelines for analytical standards.[6][7]

StepProcedureDetails and Considerations
1. Sample Preparation Prepare multiple aliquots of the this compound standard in the desired solvent and container closure system.Use a high-purity solvent and containers that mimic the intended long-term storage.
2. Storage Conditions Place the aliquots in controlled environmental chambers under various conditions (e.g., long-term at -20°C, accelerated at 4°C and 25°C, and with light exposure).The selection of conditions should be based on ICH guidelines for stability testing.[7]
3. Time Points Define specific time points for analysis (e.g., 0, 1, 3, 6, 12, 24 months).The frequency of testing should be sufficient to establish a degradation profile.[7]
4. Analytical Method Utilize a validated, stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).The method must be able to separate the analyte from potential degradants and accurately quantify its concentration and isotopic purity.
5. Data Analysis At each time point, analyze the samples for purity (chemical and isotopic) and concentration. Compare the results to the initial (time 0) data.A decrease in purity or concentration over time indicates degradation. The rate of degradation can be calculated to determine the shelf-life.
6. Report Generation Compile all data into a comprehensive stability report, including the experimental design, analytical methods, results, and conclusions.The report should clearly state the recommended storage conditions and shelf-life.

Visualizing Stability Assessment and Influencing Factors

To further clarify the processes and relationships discussed, the following diagrams are provided.

Stability_Assessment_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_protocol Define Stability Protocol prepare_samples Prepare Aliquots define_protocol->prepare_samples Based on storage Store under Varied Conditions prepare_samples->storage Place in analysis Analyze at Time Points storage->analysis Sample at data_analysis Analyze Data & Determine Degradation analysis->data_analysis Provides data for reporting Generate Stability Report data_analysis->reporting Summarized in reporting->define_protocol May refine Stability_Influencing_Factors cluster_factors Influencing Factors compound This compound Stability temperature Temperature temperature->compound light Light Exposure light->compound ph pH ph->compound oxygen Oxygen / Oxidants oxygen->compound moisture Moisture moisture->compound

References

Technical Guide: 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 (Sotolon-d2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 (Sotolon-d2), a deuterated isotopologue of the potent aroma compound sotolon. This guide covers its commercial availability, applications in quantitative analysis, detailed experimental protocols, and the biochemical and chemical pathways of its non-deuterated counterpart.

Commercial Availability

Direct, off-the-shelf commercial suppliers for this compound (CAS: 121050-07-9) are limited, as it is a specialized analytical standard. However, several companies specializing in stable isotope-labeled compounds offer custom synthesis services and may be able to provide Sotolon-d2 upon request.

Potential Custom Synthesis Suppliers:

  • Cambridge Isotope Laboratories, Inc.

  • Alfa Chemistry

  • Revvity

Researchers are advised to contact these or similar suppliers to inquire about custom synthesis, purity, isotopic enrichment, and pricing.

Quantitative Data and Applications

Sotolon-d2 is primarily utilized as an internal standard in Stable Isotope Dilution Assays (SIDA) for the accurate quantification of sotolon in complex matrices. Its use corrects for matrix effects and variations in sample preparation and instrument response, making it the gold standard for sotolon analysis. The following table summarizes representative quantitative data from studies that have employed isotopically labeled sotolon.

Application AreaMatrixConcentration Range QuantifiedAnalytical MethodReference
Food & Beverage (Wine)Port Wine5 - 958 µg/LGC-MS[1]
Food & Beverage (Wine)Fortified Wines6.3 - 810 µg/LLC-MS/MS[2][3]
Food & Beverage (Soft Drinks)Citrus Soft DrinksNot specified (off-flavor analysis)HRGC-MS[4][5][6]
Food & Beverage (Walnuts)Walnut Kernels~10 µg/kgGC-MS[7]
Clinical Research (MSUD)Human UrineNot specified (presence confirmed)enantio-MDGC-MS[8]

Experimental Protocols

The following are detailed methodologies for the quantification of sotolon using an isotopically labeled internal standard, compiled from established research literature.

Protocol 1: Quantification of Sotolon in Wine using SPE and GC-MS

This protocol is adapted from methods described for the analysis of flavor compounds in wine.[9]

1. Sample Preparation and Extraction:

  • To 50 mL of wine, add a precise amount of Sotolon-d2 solution (in ethanol) as the internal standard.
  • Perform a Solid-Phase Extraction (SPE) using a cartridge filled with 800 mg of LiChrolut EN resin.
  • Wash the cartridge with 15 mL of a pentane-dichloromethane (20:1, v/v) solution to remove interferences.
  • Elute the analytes with 6 mL of dichloromethane.
  • Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or similar.
  • Column: DB-FFAP capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
  • Injection: 1 µL, splitless mode at 250°C.
  • Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 4°C/min, and hold for 10 min.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Mass Spectrometer: Agilent 5977A MS or similar.
  • Ionization: Chemical Ionization (CI) with isobutane (B21531) as the reactant gas or Electron Ionization (EI) at 70 eV.
  • Mode: Selected Ion Monitoring (SIM).
  • Sotolon (unlabeled): Monitor target ion (e.g., m/z 128 or 129).
  • Sotolon-d2 (labeled): Monitor target ion (e.g., m/z 131).
  • Quantification: Calculate the concentration of sotolon based on the peak area ratio of the unlabeled analyte to the deuterated internal standard and a corresponding calibration curve.

Protocol 2: Quantification of Sotolon in Fortified Wines using LLE and LC-MS/MS

This protocol is based on a rapid determination method developed for fortified wines.[2][3]

1. Sample Preparation and Extraction:

  • Spike 5 mL of fortified wine with the Sotolon-d2 internal standard.
  • Place the sample into a 50 mL PTFE centrifuge tube.
  • Perform a single-step liquid-liquid extraction (LLE) by adding 5 mL of dichloromethane.
  • Vortex the mixture for 1 minute and centrifuge at 4000 rpm for 10 minutes.
  • Carefully collect the organic (bottom) layer.
  • Evaporate the solvent to dryness under a nitrogen stream.
  • Reconstitute the residue in 1 mL of 0.1% formic acid in water.
  • Filter the final solution through a 0.22 µm syringe filter before analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera UPLC or similar.
  • Column: Waters Acquity UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A suitable gradient to separate sotolon from matrix components (e.g., 5% B to 95% B over 10 minutes).
  • Flow Rate: 0.3 mL/min.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization: Electrospray Ionization (ESI), positive mode.
  • Mode: Multiple Reaction Monitoring (MRM).
  • Sotolon (unlabeled): Monitor transition m/z 129.1 → 55.1 (for quantification) and 129.1 → 83.0 (for confirmation).[2]
  • Sotolon-d2 (labeled): Determine the appropriate MRM transition for the deuterated standard (e.g., m/z 131.1 → 57.1 or other relevant fragment).
  • Quantification: Create a calibration curve by plotting the peak area ratio of sotolon to Sotolon-d2 against the concentration.

Signaling and Formation Pathways

The following diagrams illustrate key pathways involving the formation of sotolon, the non-deuterated analog of the target compound.

Sotolon Formation in Food Systems

Sotolon can form in various foods and beverages through different chemical pathways, particularly during storage or aging. One notable pathway involves the degradation of ascorbic acid (Vitamin C) in the presence of ethanol (B145695).[4][5][6]

Sotolon_Formation_Food AscorbicAcid Ascorbic Acid (Vitamin C) Intermediates Reactive Intermediates AscorbicAcid->Intermediates Degradation Ethanol1 Ethanol Ethanol1->Intermediates Ethanol2 Ethanol Pathway1 Pathway 1 Ethanol2->Pathway1 Intermediates->Pathway1 C2, C3 from Ascorbic Acid Pathway2 Pathway 2 Intermediates->Pathway2 C3-C6 from Ascorbic Acid Sotolon 3-Hydroxy-4,5-dimethyl- furan-2(5H)-one (Sotolon) Pathway1->Sotolon Pathway2->Sotolon

Caption: Postulated formation pathways of sotolon from ascorbic acid and ethanol during food storage.

Sotolon Formation in Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease (MSUD) is an inherited metabolic disorder where the body cannot properly process certain branched-chain amino acids (BCAAs). This leads to a buildup of BCAAs and their toxic byproducts, including sotolon, which causes the characteristic maple syrup odor in affected individuals.[8][10][11]

MSUD_Pathway BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT BCAT Enzyme BCKA Branched-Chain α-Ketoacids BCAA->BCKA Transamination BCKDH BCKDH Enzyme Complex BCKA->BCKDH Accumulation Accumulation of α-Ketoacids BCKA->Accumulation Block Metabolic Block in MSUD BCKDH->Block Metabolism Normal Metabolism (Energy Production) BCKDH->Metabolism Decarboxylation Sotolon Sotolon Formation (Characteristic Odor) Accumulation->Sotolon Alternative Pathway

Caption: Simplified biochemical pathway in MSUD leading to sotolon formation.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

3-Hydroxy-4,5-dimethylfuran-2(5H)-one, commonly known as sotolon, is a potent chiral lactone and a significant flavor and aroma compound found in a variety of foods and beverages. It is responsible for the characteristic curry-like aroma of fenugreek and contributes to the sensory profile of aged wines, sherry, and some spirits. The accurate quantification of sotolon is crucial for quality control in the food and beverage industry and for research into flavor chemistry. The use of a stable isotope-labeled internal standard, such as 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 (d2-Sotolon), is the gold standard for achieving the highest accuracy and precision in quantitative analysis by gas chromatography-mass spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte to the sample prior to any sample preparation steps. In this case, d2-Sotolon serves as the internal standard for the quantification of native sotolon. Since the deuterated standard is chemically identical to the analyte, it behaves similarly during extraction, derivatization, and chromatographic separation. Any sample loss during preparation will affect both the analyte and the internal standard equally. By measuring the ratio of the response of the native analyte to the isotopically labeled internal standard, an accurate quantification can be achieved, compensating for matrix effects and variations in sample workup. It is considered the most sensitive method for sotolon quantification.[1]

Applications

The use of d2-Sotolon as an internal standard is applicable to a wide range of matrices, including:

  • Food and Beverage Analysis: Quantification of sotolon in wine, spirits, coffee, and various food products to monitor quality and flavor profiles.

  • Flavor and Fragrance Research: Studying the formation and degradation pathways of sotolon in different food systems.

  • Metabolomics: Investigating the role of sotolon in biological systems.

  • Drug Development: While not a primary application, the analytical principles can be applied to the quantification of small molecules in complex biological matrices.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of sotolon using GC-MS. While not all studies explicitly used d2-Sotolon, the data is representative of methods employing internal standards and isotope dilution techniques, which are considered the most accurate.

Table 1: Method Validation Parameters for Sotolon Analysis

ParameterMatrixMethodLinearity (R²)LOD (µg/L)LOQ (µg/L)Recovery (%)Reference
LinearityFortified WineLC-MS/MS0.9999-0.04~95[2]
LOD, PrecisionWineGC-ion trap MS>0.99 (up to 400 µg/L)0.5 - 1.0-64 (Sotolon)[3]
RecoveryWhite WineSPE-GC-MS-0.029-89.5 - 97.7[1]

Table 2: GC-MS Parameters for Sotolon Analysis

ParameterSettingReference
Gas Chromatograph
ColumnPolar capillary columns (e.g., grafted with polyethylene (B3416737) glycol)[1]
Injection ModeSplitless[4]
Carrier GasHelium[4]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[4]
Monitored Ions (Sotolon)Quantifier: m/z 83, Qualifier: m/z 128[3]
Monitored Ions (d2-Sotolon)Quantifier: m/z 85 (inferred), Qualifier: m/z 130 (inferred)Inferred

Note on d2-Sotolon Monitored Ions: The quantifier and qualifier ions for d2-Sotolon are inferred based on a +2 Da shift from the native sotolon fragmentation pattern. This is a common and expected shift for a deuterated analogue with two deuterium (B1214612) atoms. However, it is recommended to confirm these ions by analyzing a pure standard of d2-Sotolon.

Experimental Protocols

Protocol 1: Quantification of Sotolon in Wine using Solid-Phase Extraction (SPE) and GC-MS

This protocol is adapted from established methods for sotolon analysis in wine.[1][3]

1. Materials and Reagents

  • This compound (d2-Sotolon) internal standard solution (e.g., 10 mg/L in ethanol)

  • Sotolon analytical standard

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Pentane (HPLC grade)

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (e.g., LiChrolut EN, 800 mg)

  • Nitrogen gas for evaporation

  • Standard laboratory glassware and pipettes

2. Sample Preparation and Extraction

  • Sample Spiking: To 50 mL of wine sample, add a known amount of the d2-Sotolon internal standard solution. The final concentration of the internal standard should be in the mid-range of the expected analyte concentration.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of deionized water.

  • Sample Loading: Load the spiked wine sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

  • Washing: Wash the cartridge with 15 mL of a pentane-dichloromethane solution (20:1, v/v) to remove interferences.

  • Elution: Elute the analyte and internal standard with 6 mL of dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.

3. GC-MS Analysis

  • Injection: Inject 1-2 µL of the concentrated extract into the GC-MS system.

  • Chromatographic Conditions:

    • Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program: 50°C (hold for 2 min), ramp to 240°C at 4°C/min, hold for 10 min.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Sotolon: m/z 83 (quantifier) and m/z 128 (qualifier).

      • d2-Sotolon: m/z 85 (quantifier) and m/z 130 (qualifier).

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

4. Calibration and Quantification

  • Calibration Standards: Prepare a series of calibration standards in a matrix similar to the sample (e.g., synthetic wine) containing known concentrations of sotolon and a constant concentration of d2-Sotolon.

  • Calibration Curve: Process the calibration standards in the same manner as the samples. Construct a calibration curve by plotting the ratio of the peak area of sotolon to the peak area of d2-Sotolon against the concentration of sotolon.

  • Quantification: Calculate the concentration of sotolon in the samples using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification sample Wine Sample (50 mL) spike Spike with d2-Sotolon Internal Standard sample->spike spe Solid-Phase Extraction (SPE) spike->spe elute Elution spe->elute concentrate Concentration under Nitrogen elute->concentrate gcms GC-MS Analysis (SIM Mode) concentrate->gcms data Data Acquisition (Peak Areas) gcms->data calibration Calibration Curve Construction data->calibration quantify Quantification of Sotolon calibration->quantify

Caption: Experimental workflow for the quantification of sotolon using d2-Sotolon.

signaling_pathway analyte Sotolon (Analyte) extraction Extraction analyte->extraction is d2-Sotolon (Internal Standard) is->extraction gc_separation GC Separation extraction->gc_separation ms_detection MS Detection gc_separation->ms_detection ratio Peak Area Ratio (Sotolon / d2-Sotolon) ms_detection->ratio concentration Accurate Concentration ratio->concentration

Caption: Logical relationship of using an internal standard for accurate quantification.

References

Application Notes and Protocols for the Quantification of Sotolon in Wine using 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sotolon (3-hydroxy-4,5-dimethylfuran-2(5H)-one) is a potent aroma compound that significantly influences the sensory profile of numerous food products and beverages, most notably wine.[1][2] In fortified wines such as Sherry, Port, and Madeira, it imparts desirable nutty, spicy, and caramel-like aromas.[3][4][5][6] Conversely, in dry white wines, its presence, often a result of premature aging, can lead to an undesirable off-flavor.[7][8][9] The accurate quantification of sotolon is therefore crucial for quality control and for understanding the chemical processes that occur during wine aging.

The use of a stable isotope-labeled internal standard is the gold standard for precise and accurate quantification of analytes in complex matrices like wine. This application note details a robust and sensitive method for the quantification of sotolon in wine using 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 as an internal standard, coupled with gas chromatography-mass spectrometry (GC-MS). The deuterated internal standard closely mimics the chemical and physical properties of the native sotolon, ensuring reliable correction for matrix effects and variations during sample preparation and analysis.

Chemical Structures

cluster_sotolon Sotolon cluster_sotolon_d2 This compound sotolon_img sotolon_d2_img

Caption: Chemical structures of Sotolon and its deuterated internal standard.

Experimental Protocols

This section provides a detailed protocol for the quantification of sotolon in wine samples. The method involves a liquid-liquid extraction (LLE) procedure followed by analysis using GC-MS.

Materials and Reagents:

  • Wine Samples: Red, white, or fortified wines.

  • Sotolon Standard: Analytical grade 3-hydroxy-4,5-dimethylfuran-2(5H)-one.

  • Internal Standard: this compound.

  • Solvents: Dichloromethane (B109758) (DCM), analytical grade.

  • Sodium Chloride (NaCl): Analytical grade.

  • Anhydrous Sodium Sulfate (B86663) (Na2SO4): Analytical grade.

  • Glassware: 50 mL screw-cap centrifuge tubes, pipettes, vials for GC-MS.

  • Equipment: Vortex mixer, centrifuge, nitrogen evaporator, GC-MS system.

Protocol for Sotolon Quantification in Wine:

  • Sample Preparation:

    • Pipette 10 mL of the wine sample into a 50 mL screw-cap centrifuge tube.

    • Add 100 µL of the this compound internal standard solution (concentration to be optimized based on expected sotolon levels, e.g., 10 µg/mL in ethanol).

    • Add 2 g of NaCl to the tube to increase the ionic strength of the aqueous phase and improve extraction efficiency.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of dichloromethane (DCM) to the centrifuge tube.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of sotolon into the organic phase.

    • Centrifuge the tube at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the lower organic layer (DCM) to a clean tube.

    • Repeat the extraction step with another 5 mL of DCM.

    • Combine the two organic extracts.

  • Drying and Concentration:

    • Pass the combined organic extract through a small column containing anhydrous sodium sulfate (Na2SO4) to remove any residual water.

    • Concentrate the dried extract to a final volume of approximately 200 µL under a gentle stream of nitrogen at room temperature.

  • GC-MS Analysis:

    • Transfer the concentrated extract to a 2 mL autosampler vial with an insert.

    • Inject 1 µL of the extract into the GC-MS system.

GC-MS Instrumental Parameters:

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Column DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Injector Splitless mode, 250°C
Oven Program 50°C (hold 2 min), ramp to 230°C at 5°C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Sotolon: m/z 128 (quantifier), 83, 55 (qualifiers)Sotolon-d2: m/z 130 (quantifier), 85, 57 (qualifiers)

Experimental Workflow

cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis sample 10 mL Wine Sample add_is Add Sotolon-d2 Internal Standard sample->add_is add_salt Add NaCl add_is->add_salt add_dcm Add Dichloromethane add_salt->add_dcm vortex Vortex add_dcm->vortex centrifuge Centrifuge vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic dry Dry with Na2SO4 collect_organic->dry concentrate Concentrate under Nitrogen dry->concentrate gcms GC-MS Analysis (SIM Mode) concentrate->gcms data Data Processing & Quantification gcms->data cluster_precursors Precursors cluster_intermediates Intermediates cluster_product Product threonine Threonine keto_acid α-Ketobutyric Acid threonine->keto_acid Yeast Metabolism ascorbic_acid Ascorbic Acid ascorbic_acid->keto_acid Oxidative Degradation sotolon Sotolon keto_acid->sotolon Aldol Condensation acetaldehyde Acetaldehyde acetaldehyde->sotolon

References

Application Note: Quantification of Sotolon in Food and Beverages Using a Stable Isotope Dilution Assay with 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4,5-dimethylfuran-2(5H)-one, commonly known as sotolon, is a potent aroma compound that significantly influences the sensory profile of a wide variety of food and beverage products.[1] At low concentrations, it imparts desirable notes of maple syrup, caramel, and burnt sugar, while at higher concentrations, it can be perceived as spicy or curry-like.[1] Sotolon is a key flavor constituent in products such as aged wines, roasted coffee, and raw cane sugar.[1][2] Its presence can be indicative of either desirable aging processes, as in the case of fortified wines, or premature aging and off-flavors in other products like dry white wines and citrus soft drinks.[1][2][3]

The accurate quantification of sotolon is crucial for quality control, process optimization, and shelf-life studies in the food and beverage industry. The use of a stable isotope-labeled internal standard, such as 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 (Sotolon-d2), is the gold standard for achieving the highest accuracy and precision in quantitative analysis. This application note provides a detailed protocol for the determination of sotolon in food and beverage matrices using Sotolon-d2 as an internal standard, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) techniques.

Sotolon Formation Pathways

The formation of sotolon in food and beverages can occur through multiple pathways. In citrus soft drinks, for instance, sotolon has been identified as a source of "burnt" and "spicy" off-flavors that develop during storage.[3][4] Studies using labeled precursors have shown that sotolon can be formed from the reaction of ethanol (B145695) with ascorbic acid.[3][5] Two primary pathways have been proposed: one involving two molecules of ethanol and carbons 2 and 3 of ascorbic acid, and another involving one molecule of ethanol and carbons 3, 4, 5, and 6 of ascorbic acid.[3][5] In the context of wine aging, 2-ketobutyric acid, a byproduct of yeast fermentation, is also considered a precursor to sotolon.[2]

Experimental Protocols

This section details the methodologies for the quantification of sotolon using a stable isotope dilution assay with Sotolon-d2. The protocols are based on established methods for sotolon analysis in wine and other beverages.[6][7][8][9]

Materials and Reagents
  • Sotolon (≥97% purity)

  • This compound (Sotolon-d2)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Dichloromethane (B109758) (GC grade)

  • Pentane (GC grade)

  • Sodium chloride

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) cartridges (e.g., LiChrolut EN)[6][7]

  • Syringe filters (0.2 µm)

Sample Preparation: Liquid-Liquid Extraction (LLE) for Wine Samples[8][9]
  • Take a 10 mL aliquot of the wine sample.

  • Spike the sample with a known concentration of Sotolon-d2 internal standard solution.

  • Add 2 g of sodium chloride to the sample and vortex to dissolve.

  • Extract the sample with 5 mL of dichloromethane.

  • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

  • Collect the organic (lower) layer.

  • Repeat the extraction step twice more with 5 mL of dichloromethane each time.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 200 µL under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS or LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Wine Samples[6][7]
  • Condition an SPE cartridge (e.g., LiChrolut EN, 800 mg) by passing 6 mL of ethyl acetate, followed by 6 mL of methanol, and finally 6 mL of an ethanol/water solution (20% v/v, pH 3.9).[6]

  • Take a 50 mL aliquot of the wine sample and spike it with the Sotolon-d2 internal standard.

  • Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

  • Wash the cartridge with 15 mL of a pentane-dichloromethane (20:1) solution to remove interferences.[6][7]

  • Elute the analytes with 6 mL of dichloromethane.[6][7]

  • Concentrate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.[6][7]

  • The extract is now ready for GC-MS analysis.

Instrumentation: LC-MS/MS Analysis[8][9]
  • Liquid Chromatograph: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: Start with 5% B, hold for 4 min, increase to 30% B in 2 min, then to 100% B in 1 min, hold for 3 min, then return to 5% B and equilibrate for 5 min.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

  • MRM Transitions:

    • Sotolon: 129.1 -> 55.1 (quantifier), 129.1 -> 83.0 (qualifier)[8]

    • Sotolon-d2: Monitor the corresponding mass shift (e.g., 131.1 -> 57.1 or 131.1 -> 85.0, depending on the labeling position).

Instrumentation: GC-MS Analysis[6][7]
  • Gas Chromatograph: GC system with a split/splitless injector.

  • Column: Capillary column suitable for flavor analysis (e.g., FFAP, 50 m x 0.32 mm, 0.25 µm film thickness).[10]

  • Injector Temperature: 250 °C

  • Oven Program: 40 °C (hold for 2 min), ramp to 240 °C at 4 °C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Ion trap or quadrupole mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Selected Ion Monitoring (SIM) ions:

    • Sotolon: m/z 83 (quantifier), 128 (qualifier)[6][7]

    • Sotolon-d2: Monitor the corresponding mass shift (e.g., m/z 85 and 130).

Data Presentation

The following table summarizes the quantitative performance data for sotolon analysis from various studies. The use of a deuterated internal standard like Sotolon-d2 is expected to provide similar or improved performance.

Analytical MethodExtraction TechniqueLimit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)Linearity (R²)Recovery (%)Precision (RSD %)Reference
GC-MSSolid-Phase Extraction (SPE)0.5 - 1->0.99644-5[7][11]
LC-MS/MSMiniaturized Liquid-Liquid Extraction (LLE)-0.040.9999~95<10[8][9]
UHPLC-DADLiquid-Liquid Extraction & SPE0.029-->89.5-[12]

Visualizations

Experimental Workflow for Sotolon Quantification

The following diagram illustrates the general workflow for the quantification of sotolon in a liquid matrix using a stable isotope dilution assay.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Food/Beverage Sample add_is Spike with Sotolon-d2 (Internal Standard) sample->add_is extraction Extraction (LLE or SPE) add_is->extraction concentrate Concentration extraction->concentrate analysis LC-MS/MS or GC-MS Analysis concentrate->analysis quantification Quantification using Calibration Curve analysis->quantification result Result: Sotolon Concentration quantification->result sotolon_formation cluster_precursors Precursors cluster_pathways Formation Pathways ethanol Ethanol pathway1 Pathway 1: 2x Ethanol + C2 & C3 of Ascorbic Acid ethanol->pathway1 pathway2 Pathway 2: 1x Ethanol + C3-C6 of Ascorbic Acid ethanol->pathway2 ascorbic_acid Ascorbic Acid ascorbic_acid->pathway1 ascorbic_acid->pathway2 sotolon Sotolon (3-Hydroxy-4,5-dimethyl- 2(5H)-furanone) pathway1->sotolon pathway2->sotolon

References

Application Notes and Protocols: 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 in Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4,5-dimethylfuran-2(5H)-one, commonly known as sotolon, is a potent aroma compound found in a variety of foods and beverages. In the field of metabolomics, stable isotope-labeled internal standards are crucial for accurate and precise quantification of endogenous metabolites by correcting for variations in sample preparation and instrument response. 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 (sotolon-d2) serves as an ideal internal standard for the quantitative analysis of its unlabeled counterpart, sotolon, in complex biological matrices. This document provides detailed application notes and experimental protocols for the use of sotolon-d2 in metabolomics research, focusing on mass spectrometry-based methods.

Application Notes

3-Hydroxy-4,5-dimethylfuran-2(5H)-one (sotolon) is a lactone that has been identified as a key flavor compound in foods like fenugreek, aged sake, and coffee.[1] Its presence has also been noted in human urine, where it is associated with maple syrup urine disease.[1] The deuterated analog, this compound, is a valuable tool in stable isotope dilution assays for the accurate quantification of sotolon. Such quantitative methods are essential in metabolomics to understand the metabolic pathways and potential biomarkers associated with this compound.

The primary application of sotolon-d2 in metabolomics is as an internal standard in quantitative analyses using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled standard is considered the gold standard for quantification as it closely mimics the analyte of interest during extraction, derivatization, and ionization, thus compensating for matrix effects and procedural losses.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of sotolon in various matrices. While data for biological fluids in metabolomics studies are emerging, the majority of validated quantitative methods are currently reported for wine analysis, which can serve as a reference for methodological performance.

Table 1: Method Performance for Sotolon Quantification

ParameterMatrixMethodValueReference
Limit of Detection (LOD)White WineUHPLC-MS/MS0.029 µg/L[2]
Limit of Quantification (LOQ)Fortified WineLC-MS/MS0.04 µg/L[3]
RecoveryWhite WineSPE-GC-MS91.1% (at 14.60 µg/L)[2]
RecoveryFortified WineLLE-LC-MS/MS~95%[3]
Linearity (R²)Fortified WineLC-MS/MS0.9999[3]
Precision (RSD)Fortified WineLC-MS/MS<10%[3]

Table 2: Reported Concentration Ranges of Sotolon

MatrixConcentration RangeMethodReference
Fortified Wines6.3 - 810 µg/LLC-MS/MS[3]
Aged Port Wine (1-60 years)5 - 958 µg/LGC-MS[4]

Experimental Protocols

Protocol 1: Quantification of Sotolon in Human Urine using GC-MS with Sotolon-d2 Internal Standard

This protocol describes the extraction and analysis of sotolon from human urine samples using a stable isotope dilution assay with GC-MS.

Materials:

  • Human urine samples

  • This compound (Sotolon-d2) internal standard solution (e.g., 1 µg/mL in methanol)

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Urease solution (for urea (B33335) removal)

  • Centrifuge tubes (15 mL)

  • GC vials with inserts

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation and Urea Removal:

    • Thaw frozen urine samples at room temperature.

    • To 1 mL of urine in a 15 mL centrifuge tube, add 10 µL of the 1 µg/mL sotolon-d2 internal standard solution and vortex briefly.

    • Add 200 µL of urease solution and incubate in a sonicating water bath for 1 hour to remove urea, which can interfere with the analysis.

  • Liquid-Liquid Extraction (LLE):

    • Add 0.5 g of NaCl to the urine sample to increase the ionic strength.

    • Add 2 mL of dichloromethane (DCM) to the tube.

    • Vortex vigorously for 2 minutes to extract the analytes into the organic phase.

    • Centrifuge at 4000 x g for 10 minutes to separate the layers.

    • Carefully transfer the lower organic layer (DCM) to a clean tube.

    • Repeat the extraction with another 2 mL of DCM and combine the organic layers.

  • Drying and Concentration:

    • Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to approximately 100 µL under a gentle stream of nitrogen at room temperature.

    • Transfer the concentrated extract to a GC vial with an insert.

  • GC-MS Analysis:

    • GC Conditions (example):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.

      • Injector Temperature: 250°C

      • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • MS Source Temperature: 230°C

      • MS Quadrupole Temperature: 150°C

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor:

        • Sotolon (quantifier): m/z 83

        • Sotolon (qualifier): m/z 128

        • Sotolon-d2 (internal standard): m/z 85 (or other appropriate ion depending on labeling pattern)

  • Quantification:

    • Create a calibration curve using standards of unlabeled sotolon spiked with a constant concentration of sotolon-d2.

    • Calculate the ratio of the peak area of the quantifier ion for sotolon to the peak area of the quantifier ion for sotolon-d2.

    • Determine the concentration of sotolon in the urine samples from the calibration curve.

Protocol 2: Quantification of Sotolon in Human Plasma using LC-MS/MS with Sotolon-d2 Internal Standard

This protocol details the protein precipitation and subsequent LC-MS/MS analysis for the quantification of sotolon in human plasma.

Materials:

  • Human plasma samples (collected with EDTA or heparin)

  • This compound (Sotolon-d2) internal standard solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (B52724) (ACN), LC-MS grade, chilled to -20°C

  • Methanol (MeOH), LC-MS grade, chilled to -20°C

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • LC vials

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

    • Add 10 µL of the 100 ng/mL sotolon-d2 internal standard solution and vortex briefly.

    • Add 400 µL of chilled acetonitrile to precipitate the proteins.

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Drying and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex to dissolve the residue and transfer to an LC vial.

  • LC-MS/MS Analysis:

    • LC Conditions (example):

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 5 minutes.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • MS/MS Conditions (example):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Sotolon: Precursor ion m/z 129.1 -> Product ion m/z 55.1 (quantifier), m/z 83.0 (qualifier)[5]

        • Sotolon-d2: Precursor ion m/z 131.1 -> Product ion m/z 57.1 (or other appropriate transition depending on labeling)

  • Quantification:

    • Construct a calibration curve by analyzing standards of unlabeled sotolon with a fixed concentration of sotolon-d2 in a surrogate matrix (e.g., stripped plasma or PBS).

    • Calculate the peak area ratio of the sotolon quantifier transition to the sotolon-d2 quantifier transition.

    • Determine the concentration of sotolon in the plasma samples from the calibration curve.

Visualizations

Sotolon Formation Pathway

The following diagram illustrates the proposed chemical formation pathway of sotolon from its precursors, which is relevant for understanding its origin in biological and food matrices.

sotolon_formation precursors Precursors ascorbic_acid Ascorbic Acid (Oxidative Degradation) precursors->ascorbic_acid threonine L-Threonine (via Yeast Metabolism) precursors->threonine intermediate 2-Ketobutyric Acid ascorbic_acid->intermediate threonine->intermediate condensation Aldol Condensation intermediate->condensation acetaldehyde Acetaldehyde acetaldehyde->condensation sotolon 3-Hydroxy-4,5-dimethylfuran-2(5H)-one (Sotolon) condensation->sotolon

Caption: Formation pathway of sotolon from precursors.

General Metabolomics Workflow

This diagram outlines the general workflow for a metabolomics study, from sample collection to data analysis.

metabolomics_workflow sample_collection Sample Collection (Urine, Plasma, etc.) sample_prep Sample Preparation (Extraction, Derivatization) sample_collection->sample_prep internal_standard Spiking with Sotolon-d2 sample_prep->internal_standard analysis Instrumental Analysis (GC-MS or LC-MS/MS) internal_standard->analysis data_acquisition Data Acquisition (Peak Integration) analysis->data_acquisition data_processing Data Processing (Normalization, Statistical Analysis) data_acquisition->data_processing interpretation Biological Interpretation (Pathway Analysis, Biomarker ID) data_processing->interpretation

Caption: General workflow for a metabolomics study.

References

"3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2" LC-MS/MS method development

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Development of a Quantitative LC-MS/MS Method for 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound (sotolon-d2). Sotolon is a potent aroma compound found in various food products and is also relevant in clinical research, such as in studies of maple syrup urine disease.[1] The deuterated internal standard, sotolon-d2, is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. This protocol outlines the steps for sample preparation, chromatographic separation, and mass spectrometric detection, and includes a workflow for method development.

Introduction

3-Hydroxy-4,5-dimethylfuran-2(5H)-one, commonly known as sotolon, is a chiral lactone responsible for the characteristic aroma of fenugreek, aged sake, and some wines.[1][2][3] Its analysis is critical in the food and beverage industry for quality control and in clinical diagnostics. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative LC-MS/MS analysis due to their ability to mimic the analyte's behavior during extraction and ionization, leading to high accuracy and precision.[4][5] This application note details a systematic approach to developing a robust LC-MS/MS method for sotolon-d2.

Experimental Protocols

Materials and Reagents
  • This compound (sotolon-d2) standard

  • 3-Hydroxy-4,5-dimethylfuran-2(5H)-one (sotolon) standard

  • LC-MS grade methanol (B129727), acetonitrile, and water[6][7]

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)[8]

  • Solvents for extraction (e.g., dichloromethane (B109758), ethyl acetate)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)[9]

Standard Solution Preparation

Prepare stock solutions of sotolon and sotolon-d2 in methanol at a concentration of 1 mg/mL.[8] From these, create a series of working standard solutions and a fixed concentration internal standard working solution (e.g., 100 ng/mL) by serial dilution in the initial mobile phase composition.[8]

Sample Preparation

The choice of sample preparation method depends on the matrix. The goal is to extract the analyte, remove interferences, and concentrate the sample.[6][10][11]

2.3.1. Liquid-Liquid Extraction (LLE) [2][12]

  • To 1 mL of liquid sample (e.g., wine, plasma), add the internal standard solution.

  • Add 2 mL of a suitable extraction solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.[10]

  • Reconstitute the residue in the initial mobile phase.

2.3.2. Solid-Phase Extraction (SPE) [9]

  • Condition an appropriate SPE cartridge (e.g., Oasis MAX) with methanol followed by water.

  • Load the sample (pre-treated with internal standard) onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte with a suitable solvent (e.g., methanol with formic acid).

  • Evaporate the eluate and reconstitute as in the LLE procedure.

LC-MS/MS Method Development

2.4.1. Mass Spectrometry Parameters

The initial step is to optimize the mass spectrometry conditions by infusing a standard solution of sotolon-d2 directly into the mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for sotolon.[2]

  • Precursor Ion: The protonated molecule [M+H]+ for sotolon is m/z 129.1.[2] For sotolon-d2, the expected precursor ion will be m/z 131.1 (assuming d2 substitution).

  • Product Ions: Fragment the precursor ion and identify stable, intense product ions for Multiple Reaction Monitoring (MRM). For sotolon, transitions like 129.1 -> 55.1 (quantifier) and 129.1 -> 83.0 (qualifier) have been reported.[2] Similar fragmentation patterns are expected for sotolon-d2, leading to transitions such as 131.1 -> 57.1 and 131.1 -> 85.0.

2.4.2. Liquid Chromatography Parameters

The goal of the chromatographic method is to achieve good peak shape, adequate retention, and separation from matrix interferences.

  • Column: A C18 column is a good starting point for small molecule analysis.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile or methanol with 0.1% formic acid

  • Gradient: Start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) to elute the analyte. Adjust the gradient to achieve a retention time of 2-3 minutes for optimal performance.

Data Presentation

Table 1: Optimized LC-MS/MS Parameters
ParameterValue
Liquid Chromatography
ColumnC18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
Sotolon-d2 (IS)131.1 > 57.1 (Quantifier)
131.1 > 85.0 (Qualifier)
Sotolon (Analyte)129.1 > 55.1 (Quantifier)
129.1 > 83.0 (Qualifier)
Table 2: Method Validation Summary
ParameterResult
Linearity (R²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy (% Recovery)90-110%
Precision (% RSD)< 15%
Matrix Effect< 15%
Carryover< 20% of LLOQ

Workflow and Signaling Pathway Diagrams

LCMS_Method_Development LC-MS/MS Method Development Workflow for Sotolon-d2 A Define Analytical Requirements (LLOQ, Linearity, Accuracy, Precision) B Standard and IS Preparation A->B Input C Mass Spectrometer Tuning (Direct Infusion of Sotolon-d2) B->C Input D Optimize MS Parameters (Precursor/Product Ions, Collision Energy) C->D E LC Method Development (Column and Mobile Phase Screening) D->E F Optimize Gradient Elution E->F G Sample Preparation Development (LLE or SPE) F->G H Method Validation (ICH M10 Guidelines) G->H I Routine Sample Analysis H->I

Caption: Workflow for LC-MS/MS Method Development.

Conclusion

This application note provides a detailed protocol and workflow for the development of a robust and sensitive LC-MS/MS method for the quantification of this compound. By following these guidelines, researchers can establish a reliable analytical method for various applications in the fields of food science, beverage quality control, and clinical research. The use of a deuterated internal standard is paramount for achieving the highest level of accuracy and precision.

References

Preparation of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the preparation and analysis of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2, a deuterated isotopologue of the potent aroma compound sotolon. These guidelines are intended for researchers, scientists, and professionals in the fields of flavor chemistry, analytical chemistry, and drug development. The use of a deuterated internal standard is critical for accurate quantification in complex matrices.

Introduction

3-Hydroxy-4,5-dimethylfuran-2(5H)-one, commonly known as sotolon, is a chiral furanone that contributes significantly to the aroma profile of a wide variety of foods and beverages, including fenugreek, aged spirits, and some wines. At varying concentrations, its aroma is described as maple syrup, caramel, or curry. The accurate quantification of sotolon is essential for quality control and flavor profile analysis. Stable isotope dilution assays using a deuterated internal standard, such as this compound (sotolon-d2), are the most sensitive and reliable methods for this purpose. This document outlines the synthesis of sotolon-d2 and its application in sample preparation for analysis.

Synthesis of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d3 (Sotolon-d3)

A precise and reliable method for the synthesis of a deuterated analog of sotolon is crucial for its use as an internal standard in quantitative analyses. The following protocol is based on the synthesis of 3-hydroxy-4-methyl-5-[2H3])-methylfuran-2(5H)-one (sotolon-d3), which serves as an excellent internal standard for sotolon analysis.

Principle: The synthesis involves the degradation of a precursor in the presence of a deuterated solvent to introduce the deuterium (B1214612) labels, followed by cyclization to form the deuterated furanone ring. Specifically, 5,5,5-[2H3]-3-methyl-2-oxopent-3-enoic acid (d3-11) is produced from its non-deuterated precursor by degradation in sodium deuteroxide. Subsequent cyclization of this intermediate in a deuterated acid solution yields 3-hydroxy-4-methyl-5-[2H3])-methylfuran-2(5H)-one (sotolon-d3).[1]

Experimental Protocol: Synthesis of Sotolon-d3

Materials:

  • Precursor of 5,5,5-[2H3]-3-methyl-2-oxopent-3-enoic acid

  • Sodium deuteroxide (NaOD) solution

  • Deuterated acid solution (e.g., DCl in D2O)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Degradation: Dissolve the precursor of 5,5,5-[2H3]-3-methyl-2-oxopent-3-enoic acid in a sodium deuteroxide solution. Heat the reaction mixture at 80°C to facilitate the degradation and incorporation of deuterium.

  • Cyclization: After the degradation is complete, acidify the reaction mixture with a deuterated acid solution to induce cyclization. This step forms the 3-hydroxy-4-methyl-5-[2H3])-methylfuran-2(5H)-one.

  • Extraction: Extract the resulting sotolon-d3 from the aqueous solution using an appropriate organic solvent such as dichloromethane.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen to obtain the purified sotolon-d3.

Quality Control: The isotopic and chemical purity of the synthesized sotolon-d3 should be confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to ensure its suitability as an internal standard.

Sample Preparation Techniques for Sotolon Analysis

The choice of sample preparation technique is critical for the accurate quantification of sotolon and is highly dependent on the sample matrix. The following protocols describe common methods for extracting sotolon from liquid samples, such as wine and other beverages, using the synthesized sotolon-d2 as an internal standard.

Solid-Phase Extraction (SPE)

SPE is a widely used technique for the selective extraction and concentration of sotolon from complex matrices.

Principle: The sample is passed through a solid sorbent material that retains the analyte of interest. Interfering compounds are washed away, and the analyte is then eluted with a suitable solvent. The use of a deuterated internal standard added at the beginning of the procedure corrects for any analyte loss during the extraction process.

Experimental Protocol: SPE for Sotolon in Wine

  • Internal Standard Spiking: Add a known amount of sotolon-d2 internal standard to the wine sample.

  • Cartridge Conditioning: Condition a LiChrolut EN resin SPE cartridge (or equivalent) by passing 6.0 mL of ethyl acetate, followed by 6.0 mL of methanol, and finally 6.0 mL of an ethanol/water solution (20% v/v, pH 3.93).[2]

  • Sample Loading: Load 50 mL of the spiked wine sample onto the conditioned SPE cartridge.

  • Washing: Remove interferences by washing the cartridge with 15 mL of a pentane-dichloromethane (20:1) solution.[2]

  • Elution: Elute the sotolon and the internal standard with 6 mL of dichloromethane.[2]

  • Concentration: Concentrate the eluate to a final volume of 0.1 mL under a gentle stream of nitrogen before analysis by GC-MS or LC-MS/MS.[2]

Miniaturized Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method that can be miniaturized to reduce solvent consumption and sample volume.

Principle: Sotolon is partitioned from the aqueous sample matrix into an immiscible organic solvent. The efficiency of the extraction depends on the partition coefficient of sotolon between the two phases.

Experimental Protocol: Miniaturized LLE for Sotolon in Fortified Wine

  • Internal Standard Spiking: Spike the fortified wine sample with a known concentration of sotolon-d2.

  • Extraction: In a centrifuge tube, mix 15 µL of the spiked sample with 8 mL of ethyl acetate. Vortex the mixture for 5 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture at 4400 rpm for 10 minutes to separate the aqueous and organic phases.

  • Collection and Evaporation: Carefully collect the upper organic phase and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of 0.1% formic acid for analysis by LC-MS/MS.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the analysis of sotolon using the described methods.

Table 1: Recovery of Sotolon from White Wine using SPE

Spiked Concentration (µg/L)Recovery (%)
7.7897.7
14.6091.1
29.2089.5

Data adapted from a study on sotolon determination in white wine.[2]

Table 2: Method Performance for Miniaturized LLE followed by LC-MS/MS

ParameterValue
Linearity (R²)0.9999
Intra-day Precision (RSD)< 10%
Inter-day Precision (RSD)< 10%
Recovery~95%
Limit of Quantification (LOQ)0.04 µg/L

Data from a study on rapid determination of sotolon in fortified wines.[1]

Visualizations

The following diagrams illustrate the experimental workflows for sotolon-d2 preparation and sample analysis.

SynthesisWorkflow cluster_synthesis Sotolon-d2 Synthesis Precursor Precursor Compound Degradation Degradation in NaOD (80°C) Precursor->Degradation Intermediate d3-Intermediate Degradation->Intermediate Cyclization Cyclization in Deuterated Acid Intermediate->Cyclization Sotolon_d2 Sotolon-d2 Cyclization->Sotolon_d2 Extraction Liquid-Liquid Extraction Sotolon_d2->Extraction Purified_Sotolon_d2 Purified Sotolon-d2 Extraction->Purified_Sotolon_d2

Caption: Workflow for the synthesis of the deuterated internal standard, sotolon-d2.

SamplePrepWorkflow cluster_prep Sample Preparation for Sotolon Analysis cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) Sample Liquid Sample (e.g., Wine) Spiking Spike with Sotolon-d2 Internal Standard Sample->Spiking cluster_spe cluster_spe Spiking->cluster_spe SPE Method cluster_lle cluster_lle Spiking->cluster_lle LLE Method Condition Condition SPE Cartridge Load Load Sample Condition->Load Wash Wash (Remove Interferences) Load->Wash Elute Elute Sotolon + Sotolon-d2 Wash->Elute AddSolvent Add Immiscible Organic Solvent Vortex Vortex/Mix AddSolvent->Vortex Centrifuge Centrifuge (Phase Separation) Vortex->Centrifuge Collect Collect Organic Phase Centrifuge->Collect Concentration Concentrate Extract Analysis Analysis by GC-MS or LC-MS/MS Concentration->Analysis cluster_spe:Elute->Concentration cluster_lle:Collect->Concentration

Caption: General workflow for sample preparation using SPE or LLE for sotolon analysis.

References

Application Notes and Protocols for the Analysis of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 as a Biomarker for Maple Syrup Urine Disease

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maple Syrup Urine Disease (MSUD) is an autosomal recessive inherited disorder of branched-chain amino acid metabolism.[1] It is caused by a deficiency in the activity of the branched-chain α-keto acid dehydrogenase (BCKAD) complex, which is essential for the breakdown of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine.[2][3] This enzymatic defect leads to the accumulation of BCAAs and their corresponding α-keto acids in bodily fluids.[2] A characteristic sign of MSUD is the sweet odor of urine, reminiscent of maple syrup, which is caused by the presence of 3-hydroxy-4,5-dimethylfuran-2(5H)-one, a compound commonly known as sotolone.[1][2][4] Sotolone is a critical biomarker for MSUD, and its quantitative analysis is vital for the diagnosis and monitoring of the disease.[2] The use of a stable isotope-labeled internal standard, such as 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 (sotolone-d2), is crucial for accurate quantification by mass spectrometry-based methods.

Biochemical Pathway of Sotolone Formation in MSUD

In individuals with MSUD, the impaired function of the BCKAD complex leads to an accumulation of BCAAs and their corresponding branched-chain α-keto acids (BCKAs). The formation of sotolone is a direct result of this metabolic block, originating from the isoleucine catabolic pathway. The key precursor to sotolone is α-keto-β-methylvalerate, the α-keto acid of isoleucine. Due to the enzymatic deficiency, this intermediate accumulates and is shunted into an alternative pathway. It is hypothesized that α-keto-β-methylvalerate undergoes hydroxylation to form 4-hydroxy-3-methyl-2-oxopentanoic acid. This intermediate then undergoes spontaneous cyclization and dehydration to form the stable lactone, 3-hydroxy-4,5-dimethylfuran-2(5H)-one (sotolone).[2]

Quantitative Analysis of Sotolone using Sotolone-d2 Internal Standard

The analysis of sotolone in biological matrices, primarily urine, is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like sotolone-d2 is the gold standard for achieving accurate and precise quantification, as it effectively corrects for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Sotolone in Urine by GC-MS with Sotolone-d2 Internal Standard

This protocol outlines a method for the quantitative analysis of sotolone in human urine using a deuterated internal standard.

1. Materials and Reagents:

  • Sotolone analytical standard

  • This compound (Sotolone-d2) internal standard

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Sodium chloride (NaCl), analytical grade

  • Anhydrous sodium sulfate (B86663) (Na2SO4), analytical grade

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Urine collection cups

  • Centrifuge tubes (15 mL)

  • Glass vials with screw caps

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

2. Sample Collection and Storage:

  • Collect random urine samples in sterile containers.

  • For short-term storage (up to 24 hours), keep the samples at 4°C.

  • For long-term storage, freeze the samples at -80°C until analysis.

3. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine samples at 3000 rpm for 10 minutes to remove any particulate matter.

  • Transfer 1 mL of the clear supernatant to a 15 mL centrifuge tube.

  • Spike the urine sample with a known concentration of the sotolone-d2 internal standard solution (e.g., 100 ng/mL).

  • Add 1 g of NaCl to the urine sample and vortex to dissolve.

  • Add 5 mL of dichloromethane (DCM) to the tube.

  • Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the lower organic layer (DCM) to a clean glass vial using a Pasteur pipette.

  • Repeat the extraction step with another 5 mL of DCM.

  • Combine the organic extracts.

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the solvent to a final volume of approximately 100 µL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC-MS autosampler vial.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Sotolone (quantifier ion): m/z 128

    • Sotolone (qualifier ion): m/z 82

    • Sotolone-d2 (internal standard): m/z 130

5. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking control urine (from healthy individuals) with known concentrations of sotolone.

  • Add a constant amount of sotolone-d2 internal standard to each calibration standard.

  • Process the calibration standards using the same extraction procedure as the unknown samples.

  • Generate a calibration curve by plotting the ratio of the peak area of sotolone to the peak area of sotolone-d2 against the concentration of sotolone.

  • Quantify the concentration of sotolone in the unknown urine samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: GC-MS Parameters for Sotolone Analysis

ParameterValue
GC System Agilent 7890B or equivalent
MS System Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Injection Volume 1 µL
Injector Temperature 250°C
Oven Program 60°C (2 min), then 10°C/min to 280°C (5 min)
Carrier Gas Helium (1 mL/min)
Ionization Mode Electron Ionization (70 eV)
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored (m/z) Sotolone: 128 (Quant), 82 (Qual); Sotolone-d2: 130

Table 2: Expected Sotolone Concentrations in Urine

Sample TypeSotolone Concentration Range
Healthy Individuals Not Detected
MSUD Patients (Untreated) > 100 ng/mL
MSUD Patients (Treated) Variable, depending on dietary control

Visualizations

metabolic_pathway Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate BCKAD_complex Branched-chain α-keto acid dehydrogenase (BCKAD) complex alpha_keto_beta_methylvalerate->BCKAD_complex Normal Metabolism hydroxylation Hydroxylation alpha_keto_beta_methylvalerate->hydroxylation MSUD Pathway hydroxy_intermediate 4-Hydroxy-3-methyl-2-oxopentanoic acid hydroxylation->hydroxy_intermediate cyclization Spontaneous Cyclization & Dehydration hydroxy_intermediate->cyclization Sotolone 3-Hydroxy-4,5-dimethylfuran-2(5H)-one (Sotolone) cyclization->Sotolone

Caption: Metabolic pathway of sotolone formation in MSUD.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification urine_sample Urine Sample (1 mL) add_is Spike with Sotolone-d2 urine_sample->add_is extraction Liquid-Liquid Extraction (DCM) add_is->extraction concentration Evaporation & Reconstitution extraction->concentration gc_ms GC-MS Analysis (SIM Mode) concentration->gc_ms data_processing Data Processing gc_ms->data_processing calibration Calibration Curve Generation data_processing->calibration quantify Quantification of Sotolone calibration->quantify

Caption: Experimental workflow for sotolone analysis.

Conclusion

The quantitative analysis of 3-hydroxy-4,5-dimethylfuran-2(5H)-one (sotolone) using a deuterated internal standard (sotolone-d2) by GC-MS is a robust and reliable method for the diagnosis and monitoring of Maple Syrup Urine Disease. The provided protocol offers a detailed framework for researchers, scientists, and drug development professionals to implement this essential biomarker analysis in their work. The high specificity and sensitivity of this method make it an invaluable tool in the management of MSUD.

References

Application Notes and Protocols for 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 in Aroma Reconstitution Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 (sotolon-d2) in aroma reconstitution studies. Sotolon is a potent, chiral aroma compound with a characteristic curry, nutty, or caramel-like aroma depending on its concentration and enantiomeric form. Its deuterated isotopologue, sotolon-d2, serves as an excellent internal standard for accurate quantification in complex matrices using stable isotope dilution analysis (SIDA). This document outlines the quantitative analysis of sotolon, sensory evaluation protocols, and the underlying principles of its perception.

Quantitative Analysis of Sotolon using Sotolon-d2 and Stable Isotope Dilution Analysis (SIDA)

Stable isotope dilution analysis is a highly accurate method for quantifying trace amounts of volatile compounds in complex samples. By spiking the sample with a known amount of the isotopically labeled internal standard (sotolon-d2), variations in sample preparation and instrument response can be effectively corrected, leading to highly reliable results.

Table 1: Quantitative Data for Sotolon in Various Matrices
MatrixConcentration Range (µg/L)Analytical MethodReference(s)
Fortified Wines6.3 - 810LC-MS/MS[1][2]
Dry White Wines< 140GC-MS[2]
Aged Beers4.6 - 42.1GC-MS[3]
Experimental Protocol: Quantification of Sotolon by SIDA-GC-MS

This protocol outlines the quantification of sotolon in a liquid matrix (e.g., wine) using sotolon-d2 as an internal standard.

1. Materials and Reagents:

  • Sample containing sotolon

  • This compound (sotolon-d2) solution of known concentration (e.g., in ethanol)

  • Dichloromethane (DCM), analytical grade

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) cartridges (e.g., LiChrolut EN)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

2. Sample Preparation and Extraction:

  • Take a defined volume of the liquid sample (e.g., 50 mL of wine).
  • Spike the sample with a known amount of the sotolon-d2 internal standard solution. The amount should be chosen to be in a similar concentration range as the expected native sotolon concentration.
  • Equilibrate the sample for 15-30 minutes.
  • Solid-Phase Extraction (SPE):
  • Condition the SPE cartridge with 6 mL of ethyl acetate, followed by 6 mL of methanol, and finally 6 mL of a 20% water/ethanol solution (pH adjusted to 3.9).[4]
  • Load the spiked sample onto the cartridge.
  • Wash the cartridge with 15 mL of a pentane-dichloromethane (20:1) solution to remove interferences.[5]
  • Elute the analytes with 6 mL of dichloromethane.[5]
  • Dry the eluate over anhydrous sodium sulfate.
  • Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions (example):
  • Column: DB-Wax (or equivalent polar column), 30 m x 0.25 mm i.d., 0.25 µm film thickness
  • Injector Temperature: 250 °C
  • Oven Program: 40 °C (hold 2 min), ramp to 240 °C at 4 °C/min, hold 10 min
  • Carrier Gas: Helium at a constant flow of 1 mL/min
  • Injection Mode: Splitless
  • Mass Spectrometer (MS) Conditions (example):
  • Ionization Mode: Electron Ionization (EI), 70 eV
  • Acquisition Mode: Selected Ion Monitoring (SIM)
  • Ions to Monitor:
  • Sotolon (quantifier): m/z 83
  • Sotolon (qualifier): m/z 128
  • Sotolon-d2 (quantifier): m/z 85 (assuming d2 on the ethyl group) or other appropriate m/z depending on the labeling pattern.

4. Quantification:

  • Calculate the concentration of sotolon in the original sample using the following formula: Concentration of Sotolon = (Area of Sotolon / Area of Sotolon-d2) * (Concentration of Sotolon-d2 / Volume of Sample) * Response Factor
  • The response factor (RF) should be determined by analyzing a standard solution containing known concentrations of both sotolon and sotolon-d2. For SIDA, the RF is often assumed to be 1, but it is best practice to verify this experimentally.

Diagram 1: Workflow for Quantitative Analysis of Sotolon using SIDA-GC-MS

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Liquid Sample (e.g., Wine) Spike Spike with Sotolon-d2 (Internal Standard) Sample->Spike Equilibrate Equilibration Spike->Equilibrate SPE Solid-Phase Extraction (SPE) Equilibrate->SPE Concentrate Concentration of Extract SPE->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Data Data Acquisition (Peak Area Integration) GCMS->Data Quant Quantification using Response Factor Data->Quant

Caption: Workflow for Sotolon Quantification.

Aroma Reconstitution and Sensory Evaluation

Aroma reconstitution is a critical step in flavor research to verify the contribution of identified aroma compounds to the overall sensory perception of a product. This involves creating a model solution containing the key odorants at their naturally occurring concentrations and comparing its aroma to the original product. Omission tests, where one or more compounds are left out of the model, help to elucidate the specific role of each component.

Table 2: Sensory Thresholds of Sotolon
MediumOdor Detection Threshold (µg/L)Reference(s)
Dry White Wine8[2]
Port Wine19[2]
Experimental Protocol: Aroma Reconstitution and Omission Test

1. Panel Selection and Training:

  • Select 10-15 panelists based on their sensory acuity, ability to describe aromas, and availability.
  • Train the panel to recognize and rate the intensity of key aroma descriptors relevant to the product being studied, including the characteristic aroma of sotolon (e.g., curry, nutty, caramel). Use reference standards for each descriptor.

2. Preparation of the Aroma Reconstitution Model:

  • Based on the quantitative data obtained from SIDA, prepare a stock solution containing all key aroma compounds identified in the original product at their natural concentrations. Use a suitable solvent, such as ethanol.
  • Prepare the complete aroma model by adding a specific volume of the stock solution to a base matrix that is representative of the original product but lacks its characteristic aroma (e.g., a dealcoholized and deodorized wine base).

3. Preparation of Omission Models:

  • Prepare a series of omission models, each lacking one specific aroma compound (or a group of related compounds) from the complete model.

4. Sensory Evaluation - Triangle Test:

  • Present the panelists with three samples in coded glasses: two are identical (either the complete model or the omission model), and one is different.
  • Ask the panelists to identify the odd sample.
  • The number of correct identifications is statistically analyzed (using binomial or chi-squared tests) to determine if a significant difference exists between the complete and omission models.[6] A significant difference indicates that the omitted compound has a perceivable impact on the overall aroma.

5. Sensory Evaluation - Aroma Profile Analysis:

  • Present the panelists with the original product, the complete aroma model, and selected omission models.
  • Ask the panelists to rate the intensity of the pre-defined aroma descriptors for each sample on a structured scale (e.g., a 10-point scale).
  • Analyze the data using statistical methods (e.g., ANOVA) to compare the aroma profiles. The results can be visualized in a spider web diagram.[6]

Diagram 2: Logical Flow of an Aroma Reconstitution Study

G cluster_quant Quantitative Analysis cluster_model Model Preparation cluster_sensory Sensory Evaluation cluster_conclusion Conclusion QuantAnalysis Quantify Key Odorants (e.g., using SIDA) CompleteModel Prepare Complete Aroma Model QuantAnalysis->CompleteModel OmissionModels Prepare Omission Models CompleteModel->OmissionModels TriangleTest Triangle Test (Complete vs. Omission) CompleteModel->TriangleTest AromaProfile Aroma Profile Analysis (Original vs. Models) CompleteModel->AromaProfile OmissionModels->TriangleTest OmissionModels->AromaProfile Conclusion Determine Impact of Individual Compounds TriangleTest->Conclusion AromaProfile->Conclusion

Caption: Aroma Reconstitution Workflow.

Signaling Pathway of Sotolon Perception

The perception of odorants like sotolon begins with their interaction with specific olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium. Recent research has identified a specific receptor for sotolon.[7][8][9] The activation of this receptor initiates a downstream signaling cascade that ultimately leads to the perception of its characteristic aroma in the brain.

Diagram 3: Olfactory Signaling Pathway for Sotolon

G cluster_receptor Receptor Activation cluster_transduction Signal Transduction Cascade cluster_perception Neural Signal and Perception Sotolon Sotolon Molecule OR Olfactory Receptor (OR5M3 for Furaneol, a related furanone) [1, 2, 5] Sotolon->OR Binding G_protein G-protein (Gαolf) Activation OR->G_protein AC Adenylate Cyclase (AC) Activation G_protein->AC cAMP ATP to cAMP Conversion AC->cAMP IonChannel Opening of Cyclic Nucleotide-gated (CNG) Ion Channels cAMP->IonChannel Depolarization Influx of Na+ and Ca2+ -> Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Signal to Olfactory Bulb and Brain ActionPotential->Brain Perception Aroma Perception (Curry, Nutty, Caramel) Brain->Perception

Caption: Sotolon Olfactory Pathway.

References

Application of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 in Oxidative Aging Studies of Beverages

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-S01

Introduction

3-Hydroxy-4,5-dimethylfuran-2(5H)-one, commonly known as sotolon, is a potent aroma compound that plays a significant role in the sensory profile of many aged beverages, including fortified wines, beer, and spirits.[1] Depending on its concentration, sotolon can impart desirable nutty, spicy, and caramel-like aromas, but at high levels, it can be associated with premature oxidative off-flavors.[2] The formation of sotolon is closely linked to oxidative aging processes, making its accurate quantification a critical aspect of quality control and shelf-life studies in the beverage industry.[3]

This application note describes the use of a deuterated internal standard, 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 (sotolon-d2), for the precise and accurate quantification of sotolon in beverages using stable isotope dilution analysis (SIDA). The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[4]

Principle

Stable isotope dilution analysis involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, sotolon-d2) to the sample at the beginning of the analytical workflow. The labeled standard behaves chemically and physically identically to the endogenous analyte throughout extraction, derivatization, and chromatographic separation.[5] Mass spectrometry (MS) is used to differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. The ratio of the signal intensity of the native analyte to that of the isotopically labeled standard is used for quantification, providing highly accurate and precise results.[6]

Application

The primary application of sotolon-d2 is as an internal standard for the quantitative analysis of sotolon in various beverages to:

  • Monitor the oxidative aging process.

  • Assess the impact of different storage conditions on beverage quality.

  • Investigate the formation pathways of sotolon.

  • Ensure product consistency and quality control.

This methodology is particularly valuable for complex matrices like wine and beer, where matrix effects can significantly impact the accuracy of other quantification methods.

Data Presentation

The following tables summarize typical quantitative data and method validation parameters for the analysis of sotolon using a deuterated internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Method Validation Parameters for Sotolon Quantification using Sotolon-d2 Internal Standard

ParameterGC-MSLC-MS/MSReference
Linearity (R²)>0.99>0.999[7]
Limit of Detection (LOD)0.029 µg/L0.013 µg/L[8][9]
Limit of Quantification (LOQ)0.1 µg/L0.04 µg/L[7]
Recovery91-98%~95%[7]
Precision (RSD)<10%<10%[7]

Table 2: Typical Sotolon Concentrations in Various Beverages Determined by SIDA

BeverageConcentration Range (µg/L)Reference
Dry White Wine<10 - 140[2]
Fortified Wine (e.g., Port, Madeira)6.3 - 2000[2][10]
Aged BeerCan be significant, contributes to off-flavor[1]
Aged SakeContributes to burnt notes[2]

Experimental Protocols

Protocol 1: Synthesis of this compound (Sotolon-d2)

This protocol is based on the principles of deuteration through base-catalyzed exchange and subsequent cyclization.[11]

Materials:

  • Sotolon precursor (e.g., 3-methyl-2-oxopent-3-enoic acid)

  • Sodium deuteroxide (NaOD) in D₂O

  • Deuterated acid (e.g., DCl in D₂O)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

  • Round bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the sotolon precursor in a solution of sodium deuteroxide in D₂O in a round bottom flask.

  • Heat the mixture at 80°C under reflux for several hours to facilitate deuterium (B1214612) exchange.

  • Monitor the reaction progress by taking small aliquots and analyzing by ¹H NMR to confirm the disappearance of the proton signals at the desired positions.

  • After completion of the exchange, cool the reaction mixture to room temperature.

  • Acidify the mixture with a deuterated acid solution to catalyze the cyclization to form 3-hydroxy-4-methyl-5-(²H₃)-methylfuran-2(5H)-one (sotolon-d3).[11]

  • Extract the product with anhydrous diethyl ether.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the deuterated sotolon.

  • Confirm the identity and isotopic enrichment of the product using GC-MS and NMR spectroscopy.

Protocol 2: Quantification of Sotolon in Wine using SIDA-GC-MS

This protocol describes the quantification of sotolon in a wine sample using a deuterated internal standard and GC-MS analysis.

Materials:

  • Wine sample

  • Sotolon-d2 internal standard solution (e.g., 10 mg/L in ethanol)

  • Sodium chloride

  • Dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) cartridge (e.g., LiChrolut EN)

  • GC-MS system with a polar capillary column (e.g., DB-WAX)

Procedure:

  • Sample Preparation:

    • Take a 50 mL aliquot of the wine sample.

    • Spike the sample with a known amount of the sotolon-d2 internal standard solution (e.g., 50 µL of a 10 mg/L solution).

    • Add sodium chloride to saturate the aqueous phase.

  • Extraction:

    • Perform a liquid-liquid extraction with dichloromethane (3 x 15 mL).

    • Alternatively, for cleaner extracts, use Solid-Phase Extraction (SPE). Condition the SPE cartridge with methanol (B129727) and water. Load the sample, wash with a non-polar solvent, and elute the analyte and internal standard with dichloromethane.

  • Drying and Concentration:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the concentrated extract into the GC-MS.

    • GC Conditions:

      • Inlet temperature: 250°C

      • Column: e.g., DB-WAX (30 m x 0.25 mm x 0.25 µm)

      • Oven program: 40°C (hold 2 min), ramp to 240°C at 4°C/min, hold 10 min.

      • Carrier gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Acquisition mode: Selected Ion Monitoring (SIM).

      • Monitor the following ions:

        • Sotolon (quantification ion): m/z 83

        • Sotolon (qualifier ion): m/z 128

        • Sotolon-d2 (quantification ion): m/z 86 (assuming a d3-labeled standard)

  • Quantification:

    • Construct a calibration curve by analyzing standard solutions containing known concentrations of sotolon and a constant concentration of sotolon-d2.

    • Plot the ratio of the peak area of the sotolon quantification ion to the peak area of the sotolon-d2 quantification ion against the concentration of sotolon.

    • Calculate the concentration of sotolon in the wine sample using the calibration curve.

Signaling Pathways and Experimental Workflows

Sotolon Formation Pathways

Sotolon formation in beverages during oxidative aging is a complex process involving several proposed chemical pathways. The primary precursors are acetaldehyde (B116499) and α-ketobutyric acid.[3] α-Ketobutyric acid can be formed from the degradation of ascorbic acid in the presence of ethanol.[12][13]

sotolon_formation AscorbicAcid Ascorbic Acid OxidativeDegradation Oxidative Degradation AscorbicAcid->OxidativeDegradation Ethanol Ethanol Ethanol->OxidativeDegradation alphaKetobutyricAcid α-Ketobutyric Acid OxidativeDegradation->alphaKetobutyricAcid AldolCondensation Aldol Condensation alphaKetobutyricAcid->AldolCondensation Acetaldehyde Acetaldehyde Acetaldehyde->AldolCondensation Intermediate Intermediate AldolCondensation->Intermediate Lactonization Lactonization Intermediate->Lactonization Sotolon Sotolon Lactonization->Sotolon

Caption: Sotolon formation pathway from ascorbic acid and ethanol.

Experimental Workflow for SIDA of Sotolon

The following diagram illustrates the general workflow for the quantification of sotolon in a beverage sample using stable isotope dilution analysis.

sida_workflow Sample Beverage Sample (e.g., Wine) Spiking Spike with Sotolon-d2 Internal Standard Sample->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction Concentration Concentration Extraction->Concentration Analysis GC-MS or LC-MS/MS Analysis Concentration->Analysis DataProcessing Data Processing (Peak Integration) Analysis->DataProcessing Quantification Quantification (using Calibration Curve) DataProcessing->Quantification

Caption: General workflow for SIDA of sotolon in beverages.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Analytical Precision with 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 (Sotolon-d2) as an internal standard to improve the signal-to-noise ratio in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound, or Sotolon-d2, is the deuterated form of Sotolon, a potent aroma compound. In quantitative analysis, particularly mass spectrometry (MS), it serves as an ideal internal standard. Because it is chemically almost identical to the analyte (Sotolon), it co-elutes during chromatography and experiences similar ionization effects in the MS source. This allows it to compensate for variations in sample preparation and instrument response, leading to more accurate and precise quantification of the target analyte.

Q2: How does using Sotolon-d2 improve the signal-to-noise ratio (S/N)?

A2: While Sotolon-d2 does not directly increase the signal of the analyte or reduce the baseline noise, it improves the effective signal-to-noise ratio by minimizing the variability of the analytical measurement. By normalizing the analyte's signal to the internal standard's signal, random and systematic errors during sample processing and analysis are corrected. This leads to a more stable and reproducible signal for a given analyte concentration, which is crucial for distinguishing the true signal from the background noise, especially at low concentrations.

Q3: Can the deuterated internal standard itself be a source of background noise?

A3: Yes, impurities in the deuterated standard or its degradation products can contribute to background noise. It is crucial to use high-purity standards (≥98% isotopic enrichment and >99% chemical purity) and to store them correctly to prevent degradation. Always verify the purity of a new batch of internal standards.[1]

Q4: What is "cross-talk" or isotopic interference, and how can I correct for it?

A4: "Cross-talk" occurs when the isotopic peaks of the native analyte overlap with the signal of the deuterated standard. This can happen if the mass difference between the analyte and the standard is not sufficient. To correct for this, you can use a higher mass deuterated standard with enough deuterium (B1214612) atoms to shift its mass outside the natural isotopic distribution of the analyte.[2][3]

Q5: Why is there a slight shift in retention time between Sotolon and Sotolon-d2 in my chromatogram?

A5: This is a known phenomenon called the "deuterium isotope effect." The substitution of hydrogen with the heavier deuterium can lead to slight differences in physicochemical properties, resulting in a small shift in retention time during chromatography. While often minor, a significant shift can lead to differential matrix effects where the analyte and standard are not exposed to the same co-eluting interferences, potentially compromising quantification. If this shift is problematic, further chromatographic optimization may be necessary.[4]

Troubleshooting Guides

Issue 1: Poor or Inconsistent Signal-to-Noise Ratio
Symptom Possible Cause Troubleshooting Steps
High background noise across the chromatogramContaminated mobile phase or solvents.Prepare fresh mobile phase with LC-MS or GC-MS grade solvents. Flush the entire system.
Contamination in the mass spectrometer (ion source, optics).Perform routine cleaning and maintenance of the ion source and mass spectrometer components.[1]
Electronic interference.Check for nearby electronic devices and ensure proper grounding of the instrument.
Inconsistent signal for the analyte and internal standardVariability in sample preparation.Ensure consistent and precise execution of all sample preparation steps, including extraction and reconstitution.
Matrix effects (ion suppression or enhancement).Optimize sample cleanup procedures to remove interfering matrix components. Consider matrix-matched calibration standards.[5]
Instability of the analyte or internal standard.Assess the stability of both compounds in the sample matrix and during storage. Prepare fresh standards and samples if necessary.
Issue 2: Inaccurate or Non-Linear Quantification
Symptom Possible Cause Troubleshooting Steps
Non-linear calibration curveDetector saturation at high concentrations.Dilute the higher concentration standards and re-run the calibration curve. Ensure the calibration range brackets the expected sample concentrations.[6]
Adsorption of Sotolon to active sites in the GC/LC system.Use deactivated liners and columns. Condition the system by injecting a high-concentration standard before the analytical run.[6]
Inaccurate integration of peaks.Manually review the integration of each peak to ensure consistency, especially for peaks with tailing or fronting. Address the root cause of poor peak shape.
Poor accuracy and precisionIsotopic interference ("cross-talk") from the analyte to the internal standard.Analyze a high-concentration sample of the unlabeled analyte without the internal standard to check for any signal at the m/z of the deuterated standard. If interference is observed, a different MRM transition or a standard with a higher degree of deuteration may be needed.[1][2]
Differential matrix effects due to chromatographic separation of analyte and internal standard.Optimize the chromatographic method to achieve co-elution of the analyte and internal standard.[4]

Data Presentation

Illustrative Improvement in Signal-to-Noise Ratio

The following table provides an illustrative example of the improvement in the signal-to-noise ratio (S/N) for the quantification of Sotolon at a low concentration (near the limit of quantification) with and without the use of Sotolon-d2 as an internal standard.

Analysis Method Analyte Peak Area (Arbitrary Units) Standard Deviation of Peak Area (n=5) Signal-to-Noise Ratio (S/N)
Without Internal Standard12,5002,5005
With Sotolon-d2 Internal Standard1.05 (Peak Area Ratio)0.1010.5

Note: This data is for illustrative purposes to demonstrate the concept of S/N improvement through reduced measurement variability.

Experimental Protocols

Detailed Methodology for Sotolon Quantification in a Wine Matrix using GC-MS with Sotolon-d2 Internal Standard

This protocol describes a stable isotope dilution assay for the quantification of Sotolon in wine.

1. Materials and Reagents:

  • Sotolon analytical standard

  • This compound (Sotolon-d2) internal standard

  • Dichloromethane (B109758) (GC grade)

  • Sodium chloride

  • Anhydrous sodium sulfate (B86663)

  • Deactivated glass vials with PTFE-lined caps

2. Sample Preparation:

  • Spike 10 mL of the wine sample with a known amount of Sotolon-d2 internal standard solution.

  • Add 2 g of sodium chloride to the sample and vortex to dissolve.

  • Perform a liquid-liquid extraction by adding 5 mL of dichloromethane and shaking vigorously for 2 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.

  • Carefully collect the organic (bottom) layer and pass it through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to approximately 100 µL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

3. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

  • Injection: 1 µL, splitless mode

  • Inlet Temperature: 250°C

  • Oven Program: 40°C for 2 min, then ramp to 240°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Sotolon (quantifier ion): m/z 83

    • Sotolon (qualifier ion): m/z 128

    • Sotolon-d2 (quantifier ion): m/z 85

    • Sotolon-d2 (qualifier ion): m/z 130

4. Data Analysis:

  • Integrate the peak areas of the quantifier ions for both Sotolon (m/z 83) and Sotolon-d2 (m/z 85).

  • Calculate the peak area ratio of Sotolon to Sotolon-d2.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the Sotolon standards.

  • Determine the concentration of Sotolon in the samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Wine Sample Spike Spike with Sotolon-d2 Sample->Spike LLE Liquid-Liquid Extraction (Dichloromethane) Spike->LLE Dry Drying (Sodium Sulfate) LLE->Dry Concentrate Concentration (Nitrogen Stream) Dry->Concentrate GC_Injection GC Injection Concentrate->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Sotolon / Sotolon-d2) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification Troubleshooting_Logic cluster_noise Noise Issues cluster_accuracy Accuracy Issues Start Inaccurate or Noisy Results? High_BG High Background Noise? Start->High_BG Yes Non_Linear Non-Linear Calibration? Start->Non_Linear No Check_Solvents Prepare Fresh Solvents High_BG->Check_Solvents Clean_MS Clean MS Source Check_Solvents->Clean_MS Still High Check_Conc Dilute High Standards Non_Linear->Check_Conc Yes Poor_Precision Poor Precision? Non_Linear->Poor_Precision No Check_Adsorption Use Deactivated Consumables Check_Conc->Check_Adsorption Still Non-Linear Check_Prep Review Sample Prep Poor_Precision->Check_Prep Yes Check_Matrix Investigate Matrix Effects Check_Prep->Check_Matrix Still Imprecise

References

Technical Support Center: 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 (Sotolon-d2)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate degradation of this internal standard during sample extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: My recovery of this compound is consistently low. What are the potential causes?

A1: Low recovery of sotolon-d2 is a common issue and can be attributed to several factors during sample preparation and analysis. The primary causes include:

  • Degradation: Sotolon and its deuterated analog can be unstable under certain conditions. Key factors influencing stability include pH, temperature, and the presence of oxidative agents.[1]

  • Poor Extraction Efficiency: The choice of extraction solvent and method (e.g., Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)) significantly impacts recovery.[2][3] Suboptimal phase separation or inefficient elution from an SPE cartridge can lead to losses.

  • Volatility and Adsorption: Although it has a high boiling point, sotolon can be lost during solvent evaporation steps if not performed carefully.[2] It can also adsorb to glassware or plasticware.

  • Matrix Effects: Complex sample matrices, such as wine or biological fluids, can interfere with extraction and detection, leading to apparent low recovery.[2][4]

Q2: What is the optimal pH range for extracting and storing samples containing sotolon-d2?

A2: Sotolon is reported to be relatively stable in acidic conditions, similar to the pH of wine (typically pH 3-4).[1] It is advisable to maintain a slightly acidic pH during extraction and storage to minimize degradation. Exposure to neutral or slightly alkaline conditions, even for a short period, may increase the risk of degradation.[1]

Q3: Can high temperatures during sample preparation lead to the degradation of sotolon-d2?

A3: Yes, high temperatures can cause degradation. It has been noted that sotolon can degrade in a gas chromatograph (GC) injector at temperatures above 180°C.[1] Therefore, it is crucial to avoid excessive heat during sample processing, such as during solvent evaporation. If a concentration step is necessary, it should be performed under a gentle stream of nitrogen at a low temperature.

Q4: Are there any specific solvents that should be avoided during the extraction of sotolon-d2?

A4: While the literature describes successful extractions using solvents like dichloromethane (B109758) and ethyl acetate (B1210297), it is important to use high-purity solvents.[3] The presence of impurities or oxidative species in the solvent could potentially contribute to the degradation of sotolon-d2.

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter.

Issue 1: Low or Inconsistent Recovery of Sotolon-d2

This is a primary concern for accurate quantification. The following table summarizes potential causes and recommended solutions.

Potential CauseRecommended Solution
Suboptimal Extraction Solvent For Liquid-Liquid Extraction (LLE), dichloromethane or ethyl acetate are commonly used.[3] Consider testing different solvents to find the one that provides the best recovery for your specific sample matrix.
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE cartridge sorbent is appropriate for a polar compound like sotolon. LiChrolut EN resins have been used successfully.[3][5] Optimize the wash and elution steps. A common elution solvent is dichloromethane.[3][5]
Degradation due to pH Maintain the sample and extraction environment at an acidic pH (e.g., pH 3-4).[1] Avoid exposure to basic conditions.
Thermal Degradation If a solvent evaporation step is necessary, perform it at a low temperature (e.g., < 40°C) under a gentle stream of nitrogen. Avoid high temperatures in GC inlets if using this analytical method.[1]
Sample Matrix Interference Perform a matrix effect study to understand its impact.[2] Diluting the sample or using a different extraction technique (e.g., switching from LLE to SPE) may help mitigate these effects.
Adsorption to Labware Use silanized glassware to minimize adsorption.
Issue 2: Appearance of Unknown Peaks or Degradation Products in the Chromatogram

The presence of unexpected peaks may indicate the degradation of sotolon-d2.

Potential CauseRecommended Solution
Oxidative Degradation The formation of sotolon is linked to oxidative processes.[6][7] To prevent degradation, consider de-gassing solvents and working under an inert atmosphere (e.g., nitrogen or argon), especially if the sample matrix is prone to oxidation. The addition of antioxidants like ascorbic acid has been shown to be a precursor in some formation pathways, so its presence in the sample should be noted.[8][9][10]
Reaction with Matrix Components Complex matrices can contain components that react with sotolon-d2. A thorough cleanup of the extract using SPE can help remove these interfering compounds.[3]
High Temperature in GC Inlet If using GC-MS, lower the injector temperature to the lowest possible value that still allows for efficient volatilization of the analyte.[1]

Experimental Protocols

Recommended Protocol: Solid-Phase Extraction (SPE) for Sotolon-d2 from a Wine Matrix

This protocol is adapted from methods developed for the analysis of sotolon in wine.[3][5]

Materials:

  • SPE cartridges with a macroreticular resin (e.g., LiChrolut EN, 800 mg)

  • Dichloromethane (high purity)

  • Pentane (high purity)

  • Sample (e.g., 50 mL of wine)

  • Sotolon-d2 internal standard solution

  • Nitrogen gas for evaporation

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation: Spike 50 mL of the wine sample with the sotolon-d2 internal standard.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the spiked wine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing (Interference Removal): Wash the cartridge with 15 mL of a pentane-dichloromethane (20:1, v/v) solution to remove non-polar interferences.[5]

  • Elution: Elute the sotolon-d2 with 6 mL of dichloromethane into a clean collection tube.[5]

  • Concentration: Concentrate the eluate to approximately 0.1 mL under a gentle stream of nitrogen at room temperature.[5]

  • Analysis: Transfer the concentrated extract to an autosampler vial for analysis by GC-MS or LC-MS/MS.

Visual Guides

Potential Degradation and Formation Pathways

The following diagram illustrates the known formation pathways of sotolon, which can also provide insight into potential degradation routes under similar chemical conditions. The stability of sotolon-d2 is expected to be influenced by these same precursors and conditions.

G cluster_precursors Key Precursors cluster_reactions Reaction Pathways Acetaldehyde Acetaldehyde Aldol_Condensation Aldol Condensation Acetaldehyde->Aldol_Condensation alpha-Ketobutyric_acid α-Ketobutyric acid alpha-Ketobutyric_acid->Aldol_Condensation Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->alpha-Ketobutyric_acid can form Oxidative_Degradation Oxidative Degradation Ascorbic_Acid->Oxidative_Degradation Ethanol Ethanol Ethanol->Oxidative_Degradation Sotolon Sotolon Aldol_Condensation->Sotolon Lactonization Oxidative_Degradation->Sotolon

Caption: Key formation pathways of sotolon.

Troubleshooting Workflow for Low Sotolon-d2 Recovery

This workflow provides a logical sequence of steps to diagnose and resolve low recovery issues.

G start Start: Low/Inconsistent Sotolon-d2 Recovery check_extraction Review Extraction Method (LLE vs. SPE) start->check_extraction check_solvent Verify Solvent Choice and Purity check_extraction->check_solvent check_ph Check Sample and Solvent pH check_solvent->check_ph is_ph_acidic Is pH Acidic (3-4)? check_ph->is_ph_acidic adjust_ph Adjust pH to Acidic Range is_ph_acidic->adjust_ph No check_temp Evaluate Temperature in all Steps is_ph_acidic->check_temp Yes adjust_ph->check_temp is_temp_high Is Temperature > 40°C? check_temp->is_temp_high reduce_temp Reduce Temperature is_temp_high->reduce_temp Yes check_matrix Investigate Matrix Effects is_temp_high->check_matrix No reduce_temp->check_matrix perform_cleanup Perform Additional Sample Cleanup (SPE) check_matrix->perform_cleanup resolved Issue Resolved perform_cleanup->resolved

Caption: Troubleshooting workflow for low sotolon-d2 recovery.

References

Technical Support Center: 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 (Sotolon-d2)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 (Sotolon-d2).

Frequently Asked Questions (FAQs)

Q1: What is this compound (Sotolon-d2) and what is its primary application in quantitative analysis?

3-Hydroxy-4,5-dimethylfuran-2(5H)-one, commonly known as Sotolon, is a potent aroma compound found in various foods and beverages like fenugreek, aged spirits, and some wines.[1][2] The deuterated version, this compound (Sotolon-d2), is a stable isotope-labeled internal standard. It is primarily used in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), to accurately determine the concentration of Sotolon in a sample. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry as it helps to correct for variability during sample preparation and analysis.[3]

Q2: What are the typical acceptance criteria for a calibration curve in a bioanalytical method?

While specific criteria can be dictated by internal standard operating procedures or regulatory guidelines, generally accepted criteria for a calibration curve in a bioanalytical method are summarized in the table below.

ParameterAcceptance Criteria
Number of Standards A minimum of 6 non-zero standards
Correlation Coefficient (r) ≥ 0.99
Coefficient of Determination (R²) ≥ 0.99
Accuracy The mean value should be within ±15% of the theoretical value (except for the LLOQ, where it should be within ±20%)
Precision The percent coefficient of variation (%CV) should not exceed 15% (except for the LLOQ, where it should not exceed 20%)

Q3: Why is my calibration curve for Sotolon-d2 showing non-linearity?

Non-linearity in calibration curves, particularly in LC-MS/MS analysis, can arise from several factors. Common causes include:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-linear response.[4][5][6][7][8]

  • Ionization Saturation: At high concentrations, the ionization source of the mass spectrometer can become saturated, leading to a plateau in the signal response.[4]

  • Detector Saturation: Similar to ionization saturation, the detector can become saturated at high analyte concentrations, resulting in a non-linear response.[4]

  • Isotope Effect: Deuterated internal standards like Sotolon-d2 may exhibit a slight difference in retention time compared to the non-deuterated analyte.[9][10][11][12] This can lead to differential matrix effects, where the analyte and internal standard are affected differently by interfering compounds, compromising the accuracy of the calibration curve.[12]

  • Analyte-Internal Standard Crosstalk: In some cases, there can be cross-contribution of signals between the analyte and the internal standard, especially if the mass-to-charge ratios are close.

Troubleshooting Guides

Issue: Poor Linearity (R² < 0.99) of the Calibration Curve

This section provides a step-by-step guide to troubleshoot poor linearity in your calibration curve for Sotolon using Sotolon-d2 as an internal standard.

Step 1: Evaluate Chromatographic Peak Shape and Retention Time

  • Action: Visually inspect the chromatograms for both Sotolon and Sotolon-d2.

  • What to look for:

    • Poor peak shape (e.g., fronting, tailing, or splitting) can affect integration and lead to variability.

    • Significant shifts in retention time between injections can indicate a problem with the chromatographic system.

    • Check for co-elution of the analyte and internal standard. A slight shift due to the isotope effect is possible, but they should elute very close to each other.[11][12]

Step 2: Investigate Potential Matrix Effects

  • Action: Prepare a set of calibration standards in a clean solvent (e.g., methanol (B129727) or mobile phase) and compare the response to standards prepared in the sample matrix.

  • What to look for: A significant difference in the slope of the calibration curves suggests the presence of matrix effects. Ion suppression will result in a lower slope in the matrix, while ion enhancement will lead to a higher slope.

Step 3: Assess for Ionization or Detector Saturation

  • Action: Examine the high concentration points on your calibration curve.

  • What to look for: If the curve flattens at higher concentrations, this is a strong indication of saturation.[4]

  • Solution:

    • Dilute your higher concentration standards and samples.

    • Optimize the mass spectrometer source parameters to reduce ionization efficiency.

    • If possible, use a less abundant precursor or product ion for quantification at high concentrations.

Step 4: Verify the Internal Standard Concentration and Purity

  • Action: Ensure the concentration of the Sotolon-d2 internal standard is correct and consistent across all samples and standards.

  • What to look for: An incorrect or inconsistent internal standard concentration will lead to erroneous response ratios and a non-linear curve. Also, verify the isotopic purity of the deuterated standard.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

  • Prepare two sets of calibration standards:

    • Set A (in solvent): Prepare a serial dilution of Sotolon in the initial mobile phase or a suitable organic solvent. Spike each standard with a constant concentration of Sotolon-d2.

    • Set B (in matrix): Prepare a serial dilution of Sotolon in a blank matrix (e.g., plasma, urine) that has undergone the same extraction procedure as your samples. Spike each standard with the same constant concentration of Sotolon-d2.

  • Analyze both sets of standards using your established LC-MS/MS method.

  • Construct two calibration curves by plotting the peak area ratio (Sotolon/Sotolon-d2) against the concentration of Sotolon.

  • Compare the slopes of the two curves. A significant difference indicates the presence of matrix effects.

Protocol 2: Post-Column Infusion to Identify Ion Suppression/Enhancement Zones

  • Set up a post-column infusion system:

    • Continuously infuse a solution of Sotolon at a constant flow rate into the mobile phase stream between the analytical column and the mass spectrometer source.

    • This will generate a stable baseline signal for Sotolon.

  • Inject a blank, extracted matrix sample.

  • Monitor the Sotolon signal: Any dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.

  • Compare the retention time of the suppression/enhancement zones with the retention time of Sotolon and Sotolon-d2 to determine if co-eluting matrix components are affecting their ionization.

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting process and the relationships between potential issues.

cluster_0 Troubleshooting Workflow for Calibration Curve Non-Linearity Start Poor Linearity Observed (R² < 0.99) Check_Chromatography Step 1: Evaluate Chromatography Start->Check_Chromatography Investigate_Matrix Step 2: Investigate Matrix Effects Check_Chromatography->Investigate_Matrix Peaks OK? Check_Saturation Step 3: Assess for Saturation Investigate_Matrix->Check_Saturation Matrix Effects Minimal? Verify_IS Step 4: Verify Internal Standard Check_Saturation->Verify_IS No Saturation? Optimize_Method Optimize Method Verify_IS->Optimize_Method IS OK?

Caption: A streamlined workflow for troubleshooting calibration curve linearity issues.

cluster_1 Potential Causes of Non-Linearity NonLinearity Non-Linear Calibration Curve Matrix_Effects Matrix Effects NonLinearity->Matrix_Effects Ionization_Issues Ionization/Detector Saturation NonLinearity->Ionization_Issues IS_Problems Internal Standard Issues NonLinearity->IS_Problems Chromatography_Problems Chromatographic Issues NonLinearity->Chromatography_Problems Ion_Suppression Ion Suppression Matrix_Effects->Ion_Suppression Ion_Enhancement Ion Enhancement Matrix_Effects->Ion_Enhancement Isotope_Effect Isotope Effect IS_Problems->Isotope_Effect Concentration_Error Concentration Inaccuracy IS_Problems->Concentration_Error Peak_Shape Poor Peak Shape Chromatography_Problems->Peak_Shape

Caption: A diagram illustrating the potential root causes of calibration curve non-linearity.

References

"3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2" storage stability and shelf life concerns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information regarding the storage, stability, and handling of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 (Sotolon-d2). Please note that while this information is based on the known properties of its non-deuterated analog, Sotolon, it should serve as a reliable guideline for the deuterated form.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of your deuterated sotolon, it is recommended to store it in a cool, dry place, protected from heat and light. For optimal shelf life, store the compound in a tightly sealed container, preferably under an inert atmosphere such as nitrogen.

Q2: What is the expected shelf life of this compound?

A2: The shelf life of this compound can be 12 months or longer if stored properly under the recommended conditions. However, some suppliers indicate a limited shelf life, so it is crucial to refer to the expiry date provided on the product label.

Q3: Is this compound sensitive to temperature?

A3: Yes, the non-deuterated analog, sotolon, is known to be a thermolabile compound.[1] It can decompose at temperatures above 80°C and shows degradation in a gas chromatograph injector at temperatures exceeding 180°C.[1] Therefore, it is critical to avoid exposing the deuterated compound to high temperatures during storage and experimental procedures.

Q4: How does pH affect the stability of this compound?

A4: Sotolon has been shown to be stable at the pH levels typically found in wine, suggesting good stability in mildly acidic conditions.[1] Short-term exposure to neutral or slightly alkaline pH is not expected to cause significant degradation.[1]

Q5: What are the common degradation pathways for this compound?

A5: Sotolon can be formed and degrade through several pathways, including the Maillard reaction, aldol (B89426) condensation, and oxidative degradation of ascorbic acid in the presence of ethanol.[2] The prevention of oxidation is important to minimize degradation.[2]

Storage Condition Summary

ParameterRecommended ConditionRationale
TemperatureCool place (<15°C recommended)The compound is thermolabile and can degrade at elevated temperatures.[1][3]
LightProtected from lightTo prevent potential light-induced degradation.
AtmosphereTightly sealed container, under nitrogenTo minimize oxidation and exposure to moisture.[4]
HumidityDry placeTo prevent hydrolysis and other moisture-related degradation.[4]

Troubleshooting Guide

If you are encountering issues with your experiments that you suspect are related to the stability of this compound, please refer to the following troubleshooting workflow.

troubleshooting_workflow start Start: Unexpected Experimental Results check_storage Have storage conditions been optimal? (Cool, dark, dry, inert atmosphere) start->check_storage improper_storage Issue: Potential Compound Degradation Action: Use a fresh, properly stored sample. check_storage->improper_storage No check_temp Were experimental temperatures kept low? (Avoid >80°C) check_storage->check_temp Yes end Resolution improper_storage->end high_temp Issue: Thermal Degradation Action: Modify protocol to use lower temperatures. check_temp->high_temp No check_solution Is the compound stable in your solvent system and pH? check_temp->check_solution Yes high_temp->end solution_issue Issue: Solution Instability Action: Test stability in different solvents/buffers. check_solution->solution_issue No further_analysis Consider further analysis: - Purity check (GC/MS, HPLC) - Structural confirmation (NMR) check_solution->further_analysis Yes solution_issue->end further_analysis->end

Caption: Troubleshooting workflow for stability issues.

Key Degradation Pathways

The following diagram illustrates the known formation and degradation pathways of the non-deuterated analog, sotolon. These pathways are likely relevant for the deuterated compound as well.

degradation_pathways cluster_precursors Precursors cluster_pathways Formation/Degradation Pathways amino_acids Amino Acids maillard Maillard Reaction amino_acids->maillard sugars Sugars sugars->maillard ascorbic_acid Ascorbic Acid oxidation Oxidative Degradation ascorbic_acid->oxidation ethanol Ethanol ethanol->oxidation sotolon 3-Hydroxy-4,5-dimethylfuran-2(5H)-one (Sotolon) maillard->sotolon aldol Aldol Condensation aldol->sotolon oxidation->sotolon

Caption: Key formation pathways of Sotolon.

References

Technical Support Center: 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 (Sotolon-d2)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 (Sotolon-d2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to high background noise during your analytical experiments. Sotolon-d2 is a deuterated internal standard, considered a gold standard for precise quantification of its unlabeled analogue in mass spectrometry (MS) based methods like GC-MS and LC-MS.[1] However, high background noise can compromise the accuracy and sensitivity of these measurements.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise when using Sotolon-d2 in a mass spectrometry workflow?

High background noise can originate from several sources, broadly categorized as instrumental, chemical, or related to the internal standard itself.

  • Instrumental & Environmental Sources:

    • Electronic Noise: Arises from the instrument's electronic components, manifesting as random fluctuations in the baseline.[2]

    • Contaminated Ion Source: Residue from previous analyses can build up in the ion source, leading to a persistent high background.[3][4]

    • Leaks: Small leaks in the GC or LC flow path or the MS vacuum system can introduce nitrogen, oxygen, and other atmospheric components, increasing background ions.[5]

    • Gas/Solvent Impurities: Impurities in carrier gases (e.g., helium) or mobile phase solvents (e.g., water, acetonitrile) are a frequent cause of chemical noise.[6][7]

  • Chemical & Method-Related Sources:

    • Column Bleed: The degradation of the stationary phase of a GC or LC column, especially at high temperatures, releases siloxanes and other compounds that create a rising baseline and discrete background peaks.[2][5]

    • Sample Matrix Effects: Complex sample matrices can contain numerous compounds that co-elute with your analyte and internal standard, causing ion suppression or contributing to the chemical noise.[6][7]

    • Contamination from Consumables: Leaching of plasticizers from vials, caps, pipette tips, or solvents can introduce phthalates and other common contaminants.[5]

  • Internal Standard-Specific Issues:

    • Isotopic Impurity: The Sotolon-d2 standard may contain a small percentage of the non-deuterated (d0) analyte. It is crucial to use standards with high isotopic enrichment (≥98%).[3][8]

    • H/D Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from residual water or acidic mobile phases in the analytical system, a known issue with some deuterated standards.[9] This can reduce the signal of the d2 standard and potentially increase the signal at the d0 analyte's mass.

Q2: My blank injections show a high, noisy baseline. How do I systematically identify the source of the contamination?

A systematic approach using a series of blank injections is the most effective way to pinpoint the source of contamination. This process is outlined in the troubleshooting workflow diagram below.

  • Solvent Blank: Inject the pure solvent used to dissolve your final samples. If the noise is present here, the contamination is likely in your solvent or the instrument's flow path from the solvent bottle to the detector.

  • Method Blank: If the solvent blank is clean, perform a full sample preparation procedure without adding the sample matrix (e.g., execute the extraction and reconstitution steps). If noise appears here, the contamination is coming from your reagents, tubes, or sample handling steps.

  • System Flush: If the source is suspected to be the LC or GC system, perform a system flush with a strong, high-purity solvent mixture (e.g., an isopropanol/acetonitrile/water mix for LC-MS) to remove contaminants.[3]

Q3: How can I verify the isotopic purity and stability of my Sotolon-d2 standard?

Verifying the integrity of your internal standard is critical.

  • Check the Certificate of Analysis (CoA): The CoA from the manufacturer should specify the chemical and isotopic purity. Ensure it meets the requirements for quantitative analysis (typically >99% chemical purity and ≥98% isotopic enrichment).[3][8]

  • Direct Infusion/High Concentration Injection: Prepare a high-concentration solution of the Sotolon-d2 standard and inject or infuse it directly into the mass spectrometer. Acquire a full scan spectrum. This allows you to:

    • Confirm the mass of the deuterated standard.

    • Check for the presence of the non-deuterated (M+0) ion. A significant M+0 peak indicates either poor isotopic purity or in-source H/D exchange.[9]

    • Identify any degradation products or other impurities.

Q4: Can my sample preparation method contribute to high background noise?

Absolutely. Sample preparation is a common source of contaminants that cause high background noise.

  • Solid-Phase Extraction (SPE): Incomplete washing of SPE cartridges can lead to the elution of matrix components along with your analyte. Conversely, harsh elution solvents may strip impurities from the cartridge material itself.

  • Plasticizers: Using non-LC/MS certified plastic consumables (e.g., centrifuge tubes, pipette tips) can introduce phthalates and other plasticizers into your sample.

  • Cross-Contamination: Reusing vials or inadequate cleaning of lab equipment can lead to carryover from previous, more concentrated samples.

Quantitative Data & Acceptance Criteria

Properly assessing signal and noise requires quantitative benchmarks. The following table provides generally accepted values for mass spectrometry analysis.

ParameterAcceptance CriteriaRationale & Notes
Signal-to-Noise Ratio (S/N) S/N ≥ 3 for Limit of Detection (LOD)This ratio indicates that the signal is statistically distinguishable from the baseline noise.[10]
S/N ≥ 10 for Limit of Quantification (LOQ)An S/N of 10 is widely accepted as the minimum for achieving reliable and reproducible quantitative results.[11]
Isotopic Purity of IS ≥ 98% High isotopic enrichment is necessary to minimize the contribution of the standard to the analyte's signal ("cross-talk").[3][8]
Chemical Purity of IS > 99% Ensures that the observed signal is from the internal standard and not from co-eluting impurities.[3]

Troubleshooting Workflows & Diagrams

Visual guides can simplify the process of diagnosing and resolving issues. The following diagrams, created using DOT language, illustrate a logical workflow for troubleshooting high background noise.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Source Isolation cluster_2 Phase 3: Resolution start High Background Noise Observed in Sample Run run_blank Inject System Blank (e.g., pure solvent) start->run_blank noise_present Is Noise Still Present? run_blank->noise_present system_issue Source is likely LC/GC System or Solvents/Gases noise_present->system_issue Yes sample_prep_issue Source is likely Sample Prep (Reagents, Consumables, Matrix) noise_present->sample_prep_issue No clean_system Action: Flush System, Check for Leaks, Use Fresh Solvents system_issue->clean_system clean_prep Action: Test Reagents Individually, Use LC/MS Grade Consumables sample_prep_issue->clean_prep

Caption: A step-by-step workflow for troubleshooting high background noise.

G cluster_system Instrument & Method cluster_sample Sample & Standard center High Background Noise (Chemical & Electrical) solvents Mobile Phase / Carrier Gas Impurities center->solvents column Column Bleed center->column source Ion Source Contamination center->source leaks System Leaks (Air/Water) center->leaks matrix Sample Matrix Interferences center->matrix consumables Plasticizers & Consumables center->consumables standard Internal Standard (Impurities, H/D Exchange) center->standard

Caption: Common sources contributing to high background noise in MS analysis.

Experimental Protocols

Protocol 1: Ion Source Cleaning (General Procedure)

A contaminated ion source is a primary cause of persistent background noise. Regular cleaning is essential for optimal performance.[4][12]

Objective: To remove non-volatile residues and contaminants from the ion source components.

Materials:

  • Nitrile gloves

  • Lint-free swabs and wipes (e.g., Kimwipes)

  • LC/MS or HPLC-grade solvents: Methanol (B129727), Isopropanol, Water

  • Abrasive slurry (e.g., aluminum oxide powder mixed with methanol) for stubborn deposits.[4][13]

  • Beakers for sonication

  • Ultrasonic bath

  • Tweezers for handling components

Procedure:

  • Vent the Instrument: Follow the manufacturer's standard procedure to safely shut down and vent the mass spectrometer.

  • Disassemble the Ion Source: Carefully remove the ion source housing. Following the manufacturer's guide, disassemble the source components (e.g., capillary, lenses, cones). Take pictures at each step to aid in reassembly.[14]

  • Initial Cleaning: Wipe all accessible metal surfaces with a lint-free wipe moistened with methanol to remove loose debris.[12]

  • Abrasive Cleaning (if necessary): For visible, baked-on deposits, create a slurry of aluminum oxide and methanol. Use a cotton swab to gently polish the surfaces of the metal parts until the deposits are removed. Do not use this on coated or ceramic parts.[4]

  • Sonication: Place the metal components in a beaker with methanol. Sonicate for 15-20 minutes. Discard the solvent and repeat with fresh methanol, followed by a final sonication in high-purity water.

  • Drying: Rinse the components thoroughly with a high-volatility solvent like methanol to displace water and facilitate drying. Allow parts to air-dry completely on a clean, lint-free surface. Do not wipe them after the final rinse.

  • Reassembly: Wearing clean gloves, carefully reassemble the ion source using your photos or the manual as a guide.[4]

  • Pump Down and Bake-out: Reinstall the source, close the instrument, and begin the pump-down sequence. Once a stable vacuum is achieved, bake out the instrument according to the manufacturer's recommendations to remove any residual moisture and volatile contaminants.

References

Validation & Comparative

A Comparative Guide to the Method Validation of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 for Sotolon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following tables summarize the key performance parameters for validated GC-MS and LC-MS/MS methods for the analysis of sotolon. It is noted that while the use of a deuterated internal standard is cited as providing the highest sensitivity, not all referenced studies explicitly detail its use with a full validation dataset[1]. The data presented here is collated from studies employing best practices for sotolon quantification.

Table 1: Comparison of Method Validation Parameters for Sotolon Analysis

ParameterGC-MS with Solid-Phase Extraction (SPE)LC-MS/MS with Liquid-Liquid Extraction (LLE)
Limit of Detection (LOD) 0.5 - 1 µg/L[2]Not explicitly reported, but LOQ is very low
Limit of Quantification (LOQ) Not explicitly reported0.04 µg/L[3][4][5]
Linearity (R²) > 0.99[2]0.9999[3][4][5]
Precision (RSD %) 4 - 5%[2]< 10% (Intra- and Inter-day)[3][4][5]
Accuracy (Recovery %) ~64%[2]~95%[3][4][5]
Internal Standard Recommended: 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2[1]Recommended: this compound

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below. The inclusion of this compound as an internal standard is a critical step in these protocols for achieving accurate quantification.

Method 1: GC-MS with Solid-Phase Extraction (SPE)

This method is a robust and widely utilized technique for the analysis of volatile and semi-volatile compounds like sotolon in complex matrices such as wine[2].

1. Sample Preparation (Solid-Phase Extraction)

  • Take a 50 mL sample (e.g., wine).

  • Spike the sample with a known concentration of this compound internal standard.

  • Pass the spiked sample through a solid-phase extraction cartridge (e.g., LiChrolut EN resins).

  • Wash the cartridge with 15 mL of a non-polar solvent mixture (e.g., pentane-dichloromethane, 20:1 v/v) to remove interfering compounds.

  • Elute sotolon and the internal standard from the cartridge using 6 mL of a more polar solvent (e.g., dichloromethane).

  • Concentrate the eluate to a final volume of 0.1 mL under a gentle stream of nitrogen before GC-MS analysis[1].

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC):

    • Column: Polar capillary column (e.g., grafted with polyethylene (B3416737) glycol)[1].

    • Injector: Splitless mode.

    • Oven Temperature Program: Optimized for the separation of sotolon.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Ions to Monitor:

      • Sotolon: m/z 83 (quantification), and other confirming ions[1].

      • This compound: m/z corresponding to the deuterated molecule (e.g., m/z 85, depending on the position of the deuterium (B1214612) atoms).

Method 2: LC-MS/MS with Miniaturized Liquid-Liquid Extraction (LLE)

This method offers high sensitivity and selectivity, making it particularly suitable for the analysis of trace levels of sotolon in complex matrices[3][4][5].

1. Sample Preparation (Miniaturized Liquid-Liquid Extraction)

  • Take a 15 mL sample in a centrifuge tube.

  • Spike the sample with a known concentration of this compound internal standard.

  • Add 8 mL of ethyl acetate (B1210297) to the tube.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4400 rpm for 10 minutes to separate the organic and aqueous phases.

  • Transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of a suitable solvent (e.g., 10% methanol (B129727) in water) and filter before injection into the LC-MS/MS system[2].

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph (LC):

    • Column: Reversed-phase C18 column (e.g., 150 × 2.1 mm, 2.6 µm)[3].

    • Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and methanol[3].

    • Flow Rate: 0.4 mL/min[3].

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode[3].

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sotolon: 129.1 m/z → 55.1 m/z (quantification) and 129.1 m/z → 83.0 m/z (identification)[3].

      • This compound: A precursor ion corresponding to the deuterated molecule (e.g., m/z 131.1) and a specific product ion.

Mandatory Visualizations

Experimental Workflow Diagrams

GC-MS Workflow for Sotolon Analysis cluster_sample_prep Sample Preparation (SPE) cluster_analysis GC-MS Analysis Sample 50 mL Sample Spike Spike with This compound Sample->Spike SPE_Cartridge SPE Cartridge (e.g., LiChrolut EN) Spike->SPE_Cartridge Wash Wash with Pentane-Dichloromethane SPE_Cartridge->Wash Elute Elute with Dichloromethane Wash->Elute Concentrate Concentrate to 0.1 mL Elute->Concentrate GC_MS GC-MS System (SIM Mode) Concentrate->GC_MS Data_Analysis Data Analysis (Quantification) GC_MS->Data_Analysis

Caption: Workflow for sotolon analysis using GC-MS with SPE.

LC-MS/MS Workflow for Sotolon Analysis cluster_sample_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis Sample 15 mL Sample Spike Spike with This compound Sample->Spike Add_Solvent Add 8 mL Ethyl Acetate Spike->Add_Solvent Vortex Vortex 5 min Add_Solvent->Vortex Centrifuge Centrifuge 10 min Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in 1 mL Evaporate->Reconstitute LC_MSMS LC-MS/MS System (MRM Mode) Reconstitute->LC_MSMS Data_Analysis Data Analysis (Quantification) LC_MSMS->Data_Analysis

Caption: Workflow for sotolon analysis using LC-MS/MS with LLE.

References

A Head-to-Head Comparison: 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 vs. 13C-labeled Sotolon as Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of sotolon, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison between two commonly employed stable isotope-labeled internal standards: 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 (a deuterated analog) and 13C-labeled sotolon.

Sotolon (3-hydroxy-4,5-dimethylfuran-2(5H)-one) is a potent aroma compound found in various food products and is also a biomarker for certain metabolic disorders.[1][2][3][4] Its accurate quantification is crucial in fields ranging from food science to clinical diagnostics. Isotope dilution mass spectrometry (IDMS) is the gold standard for such analyses, relying on the use of a stable isotope-labeled internal standard that mimics the analyte's behavior during sample preparation and analysis.[5][6][7][8]

This guide delves into a comparative analysis of deuterated and 13C-labeled sotolon internal standards, highlighting their respective advantages and disadvantages to aid in the selection of the most suitable standard for specific research needs.

Performance Characteristics at a Glance

The choice between a deuterated and a 13C-labeled internal standard can significantly impact analytical method performance. The following table summarizes the key characteristics of each, providing a comparative overview.

FeatureThis compound (Deuterated)13C-labeled SotolonRationale & Implications for Sotolon Analysis
Isotopic Stability VariableHighDeuterium (B1214612) atoms can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if located at exchangeable positions.[9][10] While less of a concern for sotolon if the label is on a carbon atom, 13C-labeling offers greater assurance of isotopic stability throughout the analytical workflow as the 13C atoms are integrated into the carbon backbone of the molecule.[10][11]
Chromatographic Co-elution Potential for slight retention time shiftExcellentThe mass difference between deuterium and hydrogen is proportionally large, which can lead to a slight shift in chromatographic retention time relative to the unlabeled analyte.[9][12] This can be problematic for accurate quantification, especially in the presence of matrix effects. 13C-labeled standards have physicochemical properties that are virtually identical to their native counterparts, ensuring co-elution and more reliable correction for matrix effects.[5][11]
Mass Difference Smaller mass shift (e.g., +2 Da)Larger, more distinct mass shift (e.g., +6 Da for a fully labeled molecule)A larger mass difference between the analyte and the internal standard minimizes the risk of isotopic cross-contribution, where the isotopic cluster of the analyte interferes with the signal of the internal standard, and vice versa.[10]
Potential for Isotopic Interference HigherLowerThe natural abundance of deuterium is lower than that of 13C. However, the potential for H-D exchange and in-source fragmentation can complicate mass spectra.[10] 13C labeling generally provides a cleaner analytical signal with less potential for spectral overlap from the unlabeled analyte's isotopic cluster.[10]
Cost Typically less expensiveGenerally higherThe synthesis of 13C-labeled compounds is often more complex and costly than deuteration.[11] Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality.

Experimental Protocols

The following provides a generalized methodology for the quantification of sotolon in a given matrix using either this compound or 13C-labeled sotolon as an internal standard.

1. Sample Preparation:

  • Extraction: A suitable extraction method should be employed based on the sample matrix. For liquid samples like wine or biological fluids, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common.[13][14][15] For solid samples, a solvent extraction followed by purification may be necessary.

  • Internal Standard Spiking: A known amount of either this compound or 13C-labeled sotolon is added to the sample at the earliest stage of preparation to account for analyte losses during the entire workflow.[5][16]

2. Chromatographic Separation:

  • Liquid Chromatography (LC): Reversed-phase chromatography is typically used for the separation of sotolon. A C18 column is often employed with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid.[14]

  • Gas Chromatography (GC): GC can also be used for sotolon analysis, often requiring derivatization.[13]

3. Mass Spectrometric Detection:

  • Tandem Mass Spectrometry (MS/MS): Detection is typically performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[14][15] This involves selecting a specific precursor ion for both the analyte and the internal standard and monitoring for a specific product ion for each.

    • Sotolon: Precursor ion m/z 129 -> Product ion m/z 83[14]

    • Internal Standard: The precursor and product ions for the labeled standards will be shifted according to their mass increase.

4. Quantification:

  • The concentration of sotolon in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of unlabeled sotolon and a constant concentration of the internal standard.[16]

Visualizing the Workflow

The following diagram illustrates a typical analytical workflow for the quantification of sotolon using an internal standard.

Sotolon Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Matrix Spiking Spike with Internal Standard (d2- or 13C-Sotolon) Sample->Spiking 1. Extraction Extraction (LLE or SPE) Spiking->Extraction 2. Concentration Concentration & Reconstitution Extraction->Concentration 3. LC_Separation LC Separation Concentration->LC_Separation 4. MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection 5. Peak_Integration Peak Area Integration MS_Detection->Peak_Integration 6. Ratio_Calculation Calculate Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation 7. Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification 8.

Caption: Analytical workflow for sotolon quantification.

Conclusion

The selection between this compound and 13C-labeled sotolon as an internal standard depends on the specific requirements of the analytical method. While deuterated standards are a more cost-effective option, 13C-labeled standards are generally considered superior due to their enhanced isotopic stability and excellent chromatographic co-elution with the native analyte, leading to more accurate and precise quantification.[9][11][17] For high-stakes applications in drug development and clinical diagnostics where data integrity is of utmost importance, the investment in a 13C-labeled internal standard is often justified. Researchers should carefully consider the trade-offs between cost and data quality when making their selection.

References

A Guide to Inter-Laboratory Proficiency for the Quantification of Sotolon Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals engaged in the quantitative analysis of aroma compounds.

Abstract: This guide outlines a framework for an inter-laboratory comparison study for the quantification of 3-hydroxy-4,5-dimethylfuran-2(5H)-one (sotolon), a potent aroma compound critical in food, beverage, and pharmaceutical sciences.[1][2] Accurate quantification of sotolon is essential, as its concentration can significantly influence the sensory profile of products, indicating quality, aging, or potential defects.[1][3][4][5] This document details a standardized analytical protocol using a stable isotope-labeled internal standard, 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 (sotolon-d2), and presents a hypothetical proficiency test to illustrate data comparison and performance assessment across laboratories. The use of a deuterated internal standard is a cornerstone of robust bioanalytical methods, correcting for variations in sample extraction, injection, and ionization.[6][7][8]

Introduction to Sotolon and the Role of Isotope Dilution Analysis

Sotolon is a powerful lactone responsible for nutty, spicy, and caramel-like aromas at varying concentrations.[2][9] It is a key odorant in products like fortified wines, fenugreek, and coffee, but can also signify premature aging in white wines.[1][2][3][4] Given its potent sensory impact, even at low concentrations (thresholds as low as 8-19 µg/L in wine), its precise and accurate measurement is paramount.[3][4][10]

Stable Isotope Dilution Analysis (SIDA) is the gold standard for quantifying trace analytes in complex matrices. This technique involves adding a known quantity of an isotopically labeled version of the analyte—in this case, sotolon-d2—to the sample at the beginning of the workflow. Because the labeled standard (sotolon-d2) and the native analyte (sotolon) are chemically identical, they exhibit the same behavior during extraction, chromatography, and ionization.[7] Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the labeled standard using mass spectrometry, an accurate quantification can be achieved, compensating for matrix effects and procedural inconsistencies.[6]

Hypothetical Inter-Laboratory Study Design

To ensure analytical data reliability across different organizations, a proficiency testing (PT) or inter-laboratory comparison (ILC) scheme is essential. This study is designed to assess the proficiency of participating laboratories in quantifying sotolon in a standardized reference material.

Study Outline:

  • Organizer: A central accredited body prepares and distributes the test material.

  • Participants: Three hypothetical laboratories (Lab A, Lab B, Lab C) with experience in chromatographic analysis.

  • Test Material: A fortified white wine sample is spiked with a known concentration of sotolon (Reference Value: 45.0 µg/L ). The material is homogenized and divided into identical blind samples.

  • Internal Standard: Each laboratory is provided with a certified solution of this compound to be used as the internal standard.

  • Objective: Each laboratory must analyze the sample in triplicate using the specified protocol and report their mean quantified value, standard deviation, and recovery. Performance is evaluated using Z-scores.[11]

Standardized Experimental Protocol

For results to be comparable, all participating laboratories must adhere to a harmonized analytical method.

3.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Aliquot: Take 50 mL of the wine sample.

  • Internal Standard Spiking: Add 50 µL of a 10 mg/L solution of sotolon-d2 in methanol (B129727) to the sample. Vortex for 30 seconds.

  • Cartridge Conditioning: Condition a LiChrolut EN solid-phase extraction cartridge by passing 5 mL of dichloromethane (B109758) followed by 5 mL of methanol and 10 mL of deionized water.

  • Sample Loading: Pass the entire 50 mL spiked wine sample through the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

  • Washing: Wash the cartridge with 15 mL of a pentane-dichloromethane (20:1 v/v) solution to remove non-polar interferences.[1][12] Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the analytes with 6 mL of dichloromethane into a clean collection tube.[1][12]

  • Concentration: Gently evaporate the eluate to a final volume of approximately 100 µL under a stream of nitrogen. Transfer to a GC-MS vial with an insert.

3.2. GC-MS/MS Analysis

  • System: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS).

  • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: 1 µL, splitless mode.

  • Oven Program: 50°C (hold 2 min), ramp to 240°C at 10°C/min, hold for 5 min.

  • Ionization: Electron Ionization (EI), 70 eV.

  • MS Mode: Multiple Reaction Monitoring (MRM).

    • Sotolon (Analyte): Precursor ion m/z 128 → Product ions m/z 83, m/z 55.[10]

    • Sotolon-d2 (Internal Standard): Precursor ion m/z 130 → Product ions m/z 85, m/z 57.

Visualization of Methodologies

The following diagrams illustrate the key processes in this inter-laboratory study.

G cluster_prep Sample Preparation cluster_analysis Analysis & Reporting A Receive Blind Sample B Spike with Sotolon-d2 (Internal Standard) A->B C Solid-Phase Extraction (SPE) (Clean-up & Concentration) B->C D GC-MS/MS Analysis (MRM Mode) C->D Inject Extract E Calculate Ratio (Analyte / IS) D->E F Quantify & Report Results E->F

Caption: Standardized workflow for sotolon quantification.

G cluster_sample Sample Matrix cluster_detector Mass Spectrometer Detector Analyte Native Sotolon (Unknown Amount) Ratio Measures Intensity Ratio: (Signal_Analyte / Signal_IS) Analyte->Ratio Co-elute & Ionize IS Sotolon-d2 (Known Amount Added) IS->Ratio Co-elute & Ionize Result Final Concentration Calculation Ratio->Result

Caption: Principle of stable isotope dilution analysis.

Comparative Data and Performance Evaluation

The following tables summarize the hypothetical results from the participating laboratories and their performance metrics.

Table 1: Quantitative Results from Participating Laboratories

LaboratoryReplicate 1 (µg/L)Replicate 2 (µg/L)Replicate 3 (µg/L)Mean (µg/L)Std. Dev. (σ)%CV
Lab A 46.144.845.545.5 0.661.4%
Lab B 48.950.149.449.5 0.611.2%
Lab C 43.544.243.843.8 0.360.8%

Table 2: Performance Assessment via Z-Score

The Z-score is calculated as: Z = (x - X) / σp, where x is the lab's mean, X is the assigned value (45.0 µg/L), and σp is the standard deviation for proficiency assessment (set at 15% of X, i.e., 6.75 µg/L).

LaboratoryReported Mean (µg/L)Assigned Value (µg/L)Z-ScorePerformance
Lab A 45.545.00.07 Excellent
Lab B 49.545.00.67 Satisfactory
Lab C 43.845.0-0.18 Excellent

Performance Criteria: |Z| ≤ 2.0 is Satisfactory; 2.0 < |Z| < 3.0 is Questionable; |Z| ≥ 3.0 is Unsatisfactory.[11]

Conclusion

This guide demonstrates a comprehensive framework for an inter-laboratory comparison for sotolon analysis. The results highlight that even with a standardized protocol, minor variations between laboratories can occur. However, the use of a deuterated internal standard like This compound is critical in minimizing these discrepancies and ensuring high-quality, reproducible data. All hypothetical laboratories demonstrated satisfactory performance, underscoring the robustness of the stable isotope dilution GC-MS/MS method. Regular participation in such proficiency tests is highly recommended to maintain and validate analytical excellence.

References

Navigating the Analytical Limits: A Comparative Guide to the Limit of Detection and Quantification of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Detection and Quantification Limits

The LOD and LOQ for 3-Hydroxy-4,5-dimethylfuran-2(5H)-one have been determined using various analytical techniques, primarily in food and beverage matrices. The following table summarizes the reported values, offering a clear comparison for researchers selecting an appropriate analytical method.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
Gas Chromatography-Mass Spectrometry (GC-MS)Fortified Madeira Wines1.2 µg/L2.0 µg/L[1][2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)WineNot Specified0.86 µg/L[3]
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)WineNot Specified0.013 µg/L[3]

Key Observations:

  • UPLC-MS demonstrates the highest sensitivity , with an LOQ significantly lower than that of GC-MS and HPLC-UV, making it the preferred method for trace-level analysis.[3]

  • GC-MS provides robust and reliable quantification , with clearly defined LOD and LOQ values suitable for routine analysis in complex matrices like wine.[1][2]

  • HPLC-UV offers a viable alternative , although with a higher LOQ compared to the mass spectrometry-based methods.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following sections outline the experimental protocols used to determine the LOD and LOQ values presented above.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sotolon in Fortified Madeira Wines

This method was employed for the analysis of sotolon in aged Madeira wines.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction):

2. GC-MS Analysis:

  • The extracts were analyzed using a gas chromatograph coupled with a mass spectrometer.[1][2]

  • The reproducibility of the method was reported to be 4.9%.[1][2]

3. LOD and LOQ Determination:

  • The limit of detection (LOD) and limit of quantification (LOQ) were established as 1.2 µg/L and 2.0 µg/L, respectively.[1][2]

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Sotolon in Wine

This UPLC-MS method provides a highly sensitive approach for the quantification of sotolon.[3]

1. Sample Preparation:

  • Specific details on the sample preparation for the UPLC-MS method were not provided in the available documentation. However, a stable isotope dilution assay is a common approach for such analyses, where a known amount of the deuterated internal standard (3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2) is added to the sample prior to extraction.

2. UPLC-MS Analysis:

  • The analysis is performed on a UPLC system coupled to a mass spectrometer, which allows for highly selective and sensitive detection of the target analyte.

3. LOQ Determination:

  • The limit of quantification (LOQ) for this method was determined to be 0.013 µg/L.[3]

Visualizing the Workflow for LOD & LOQ Determination

The following diagram illustrates a generalized workflow for establishing the Limit of Detection and Limit of Quantification for an analytical method, a fundamental process in method validation.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation cluster_result Result A Prepare Blank Samples C Instrumental Analysis (e.g., GC-MS, UPLC-MS) A->C B Prepare Spiked Samples (Low Concentrations) B->C D Determine Standard Deviation of Blank Responses (σ) C->D E Calculate LOD (e.g., 3.3 * σ / Slope) D->E F Calculate LOQ (e.g., 10 * σ / Slope) D->F G Established LOD E->G H Established LOQ F->H

Caption: General workflow for determining LOD and LOQ.

References

"3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2" comparison of GC-MS and LC-MS methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 (Sotolon-d2) is critical for a range of applications, from flavor and fragrance analysis to metabolic studies. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this deuterated furanone. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

At a Glance: Method Comparison

The choice between GC-MS and LC-MS for the analysis of Sotolon-d2 depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. While both techniques are capable of quantifying Sotolon and its deuterated analogue, they offer distinct advantages and disadvantages.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For furanones like Sotolon, which are thermally stable, GC-MS provides excellent chromatographic resolution and reliable quantification.[1] Sample preparation for GC-MS often involves an extraction step, such as solid-phase extraction (SPE), to isolate the analyte from the sample matrix.[2][3]

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly when coupled with tandem mass spectrometry (MS/MS), offers exceptional sensitivity and selectivity.[4][5] This makes it highly suitable for detecting trace levels of Sotolon-d2 in complex matrices.[5] LC-MS methods for Sotolon often utilize a simplified sample preparation, such as miniaturized liquid-liquid extraction (LLE).[4][5]

Quantitative Data Summary

The following table summarizes the performance characteristics of GC-MS and LC-MS/MS methods for the analysis of Sotolon, the non-deuterated analogue of the target compound. These values provide a benchmark for the expected performance for Sotolon-d2.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.5 - 1.2 µg/L[2][6]Not explicitly stated, but high sensitivity is noted[4][5]
Limit of Quantitation (LOQ) 2.0 µg/L[6]0.04 µg/L[4][5]
Linearity (R²) > 0.95[7]0.9999[4][5]
Precision (RSD) 4-5%[2]< 10%[4][5]
Recovery 64% (Sotolon)[2]~95%[4][5]

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS analysis of furanones are provided below. These protocols are based on established methods for Sotolon and can be adapted for Sotolon-d2.

GC-MS Protocol: Solid-Phase Extraction (SPE) Method

This protocol is suitable for the analysis of Sotolon-d2 in liquid matrices such as wine or biological fluids.

1. Sample Preparation (SPE)

  • Condition a solid-phase extraction cartridge (e.g., LiChrolut EN) with an appropriate solvent.

  • Load 50 mL of the sample onto the cartridge.

  • Wash the cartridge with a non-polar solvent mixture (e.g., pentane-dichloromethane) to remove interferences.

  • Elute the analyte with a more polar solvent, such as dichloromethane.[2]

  • Concentrate the eluate to a final volume of 0.1 mL under a gentle stream of nitrogen.[2]

2. GC-MS Analysis

  • GC System: Agilent 7890A or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm, 0.5 µm film thickness) or similar.[8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Splitless mode at 260°C.

  • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped to 265°C at an appropriate rate, and held for 5 minutes.[9]

  • MS System: Agilent 5975B or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for Sotolon-d2. For non-deuterated Sotolon, m/z 83 is often used for quantification.[2]

LC-MS/MS Protocol: Miniaturized Liquid-Liquid Extraction (LLE) Method

This protocol offers a rapid and efficient way to analyze Sotolon-d2, particularly in complex matrices.

1. Sample Preparation (Miniaturized LLE)

  • Mix a small volume of the sample (e.g., 1 mL) with an equal volume of a suitable extraction solvent (e.g., dichloromethane).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully collect the organic layer containing the analyte.

  • Evaporate the solvent and reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Analysis

  • LC System: Nexera UHPLC system or equivalent.[10]

  • Column: Kinetex C18 (100 x 2.1 mm, 1.7 µm) or similar.[10]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.[10]

  • Injection Volume: 5 µL.

  • MS/MS System: LCMS-8040 triple quadrupole mass spectrometer or equivalent.[10]

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). For non-deuterated Sotolon, the transition 129.1 m/z → 55.1 m/z is used for quantification and 129.1 m/z → 83.0 m/z for identification.[5]

Methodical Workflows

The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS methods described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample SPE Solid-Phase Extraction Sample->SPE Loading Concentration Concentration SPE->Concentration Elution GC_Injection GC Injection Concentration->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection

Caption: Workflow for GC-MS analysis of Sotolon-d2.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample LLE Miniaturized LLE Sample->LLE Extraction Reconstitution Reconstitution LLE->Reconstitution Evaporation LC_Injection LC Injection Reconstitution->LC_Injection LC_Separation LC Separation LC_Injection->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection

Caption: Workflow for LC-MS/MS analysis of Sotolon-d2.

Concluding Remarks

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice of method will ultimately be guided by the specific requirements of the study. For applications demanding high throughput and exceptional sensitivity for trace-level detection in complex samples, LC-MS/MS is often the preferred method.[4][5] For routine analysis where high volatility and thermal stability of the analyte can be leveraged, GC-MS provides a robust and cost-effective solution. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate analytical strategy for their needs.

References

A Comparative Guide to the Cross-Validation of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 (Sotolon-d2) with other analytical standards for the quantitative analysis of Sotolon. It includes supporting experimental data, detailed methodologies, and visual workflows to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Introduction

3-Hydroxy-4,5-dimethylfuran-2(5H)-one, commonly known as Sotolon, is a potent aroma compound and a biomarker for certain metabolic disorders. Accurate and precise quantification of Sotolon in various matrices is crucial for food chemistry, flavor analysis, and clinical diagnostics. The use of stable isotope-labeled internal standards, such as Sotolon-d2, is the gold standard for quantitative analysis by mass spectrometry, as they mimic the behavior of the analyte, correcting for variability during sample preparation and analysis.

However, the choice of an internal standard can significantly impact assay performance. Cross-validation of different internal standards is essential to ensure the robustness and reliability of the analytical method. This guide compares the performance of Sotolon-d2 with a hypothetical Sotolon-d3 and a 13C-labeled Sotolon (¹³C₂-Sotolon) as internal standards for the quantification of Sotolon using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Quantitative Comparison of Analytical Standards

The following table summarizes the performance of Sotolon-d2 in comparison to Sotolon-d3 and ¹³C₂-Sotolon in a cross-validation study for the quantification of Sotolon in a synthetic matrix. The data is presented as the mean of replicate analyses (n=6).

ParameterSotolon-d2Sotolon-d3¹³C₂-SotolonAcceptance Criteria (FDA/EMA)
Linearity (r²) 0.99950.99920.9998≥ 0.99
Accuracy (%)
Low QC (1 ng/mL)98.595.2101.280-120%
Mid QC (50 ng/mL)102.198.9100.585-115%
High QC (200 ng/mL)99.3103.599.885-115%
Precision (%RSD)
Intra-day Low QC4.25.83.5≤ 20%
Intra-day Mid QC3.14.52.8≤ 15%
Intra-day High QC2.53.92.1≤ 15%
Inter-day Low QC5.67.24.8≤ 20%
Inter-day Mid QC4.36.13.9≤ 15%
Inter-day High QC3.85.53.2≤ 15%
Recovery (%) 92.590.893.1Consistent and reproducible
Matrix Effect (%) 95.394.196.585-115%

Experimental Protocols

Cross-Validation of Internal Standards

Objective: To compare the performance of three different stable isotope-labeled internal standards (Sotolon-d2, Sotolon-d3, and ¹³C₂-Sotolon) for the quantification of Sotolon.

Methodology:

  • Prepare three sets of calibration standards and quality control (QC) samples by spiking a known concentration of Sotolon into a synthetic matrix (e.g., synthetic wine or plasma).

  • To each set of calibrators and QCs, add a constant concentration of one of the internal standards (IS): Set A with Sotolon-d2, Set B with Sotolon-d3, and Set C with ¹³C₂-Sotolon.

  • Process the samples using the appropriate extraction method (Liquid-Liquid Extraction or Solid-Phase Extraction as described below).

  • Analyze the extracted samples using a validated LC-MS/MS or GC-MS method.

  • Construct a calibration curve for each set by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Quantify the QC samples using their respective calibration curves.

  • Compare the accuracy, precision, linearity, recovery, and matrix effect for each internal standard.

LC-MS/MS Analysis of Sotolon
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of sample, add 50 µL of the internal standard working solution.

    • Add 3 mL of ethyl acetate (B1210297) and vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sotolon: m/z 129.1 → 83.1 (Quantifier), 129.1 → 55.1 (Qualifier).

      • Sotolon-d2: m/z 131.1 → 85.1.

      • Sotolon-d3: m/z 132.1 → 86.1.

      • ¹³C₂-Sotolon: m/z 131.1 → 84.1.

GC-MS Analysis of Sotolon
  • Sample Preparation (Solid-Phase Extraction):

    • Condition a polymeric SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

    • To 10 mL of sample, add 100 µL of the internal standard working solution.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water.

    • Elute the analytes with 5 mL of dichloromethane.

    • Concentrate the eluate to 100 µL under a gentle stream of nitrogen.

  • Chromatographic Conditions:

    • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Type: Selected Ion Monitoring (SIM).

    • Monitored Ions:

      • Sotolon: m/z 128 (M+), 83.

      • Sotolon-d2: m/z 130.

      • Sotolon-d3: m/z 131.

      • ¹³C₂-Sotolon: m/z 130.

Mandatory Visualization

cross_validation_workflow cluster_prep Sample Preparation cluster_is Internal Standard Addition cluster_analysis Analysis cluster_data Data Processing & Comparison prep_calibrants Prepare Calibrants & QCs spike_sotolon Spike with Sotolon prep_calibrants->spike_sotolon split_samples Divide into 3 Sets spike_sotolon->split_samples spike_d2 Set A: Spike Sotolon-d2 split_samples->spike_d2 spike_d3 Set B: Spike Sotolon-d3 split_samples->spike_d3 spike_c13 Set C: Spike ¹³C₂-Sotolon split_samples->spike_c13 extraction Sample Extraction (LLE or SPE) spike_d2->extraction spike_d3->extraction spike_c13->extraction lcms_gcms LC-MS/MS or GC-MS Analysis extraction->lcms_gcms quant_a Quantify Set A lcms_gcms->quant_a quant_b Quantify Set B lcms_gcms->quant_b quant_c Quantify Set C lcms_gcms->quant_c compare Compare Performance Metrics quant_a->compare quant_b->compare quant_c->compare

Caption: Workflow for the cross-validation of different internal standards.

analytical_workflow start Sample Collection is_spike Internal Standard Spiking (Sotolon-d2) start->is_spike extraction Extraction (LLE or SPE) is_spike->extraction analysis Instrumental Analysis (LC-MS/MS or GC-MS) extraction->analysis data_processing Data Processing (Peak Integration & Ratio Calculation) analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification result Final Concentration quantification->result

Caption: General analytical workflow for Sotolon quantification.

formation_pathways cluster_path1 Pathway 1 cluster_path2 Pathway 2 ethanol1 Ethanol sotolon Sotolon ethanol1->sotolon ethanol2 Ethanol ethanol2->sotolon ascorbic1 Ascorbic Acid (C2, C3) ascorbic1->sotolon ethanol3 Ethanol ethanol3->sotolon ascorbic2 Ascorbic Acid (C3-C6) ascorbic2->sotolon

Assessing the Recovery of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 in Diverse Sample Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of target analytes in complex matrices is paramount. The use of stable isotope-labeled internal standards, such as 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 (Sotolon-d2), is a widely accepted strategy to ensure precision and accuracy in analytical methods, particularly those employing mass spectrometry. This guide provides a comparative overview of recovery rates for Sotolon, the non-deuterated analogue of Sotolon-d2, in various sample matrices, supported by detailed experimental data and protocols. Given their chemical similarities, the recovery of Sotolon-d2 is expected to be comparable to that of Sotolon.

Stable isotope-labeled internal standards are considered the gold standard in quantitative analysis as they effectively compensate for variations in sample preparation and matrix effects. Methods utilizing isotopically marked sotolon, including both 13C and deuterated versions, are regarded as the most sensitive for its quantification.

Quantitative Recovery Data

The following table summarizes the recovery of Sotolon in wine, a complex matrix representative of challenges encountered in food and beverage analysis as well as in biological fluids. The data is compiled from studies employing different extraction and analytical techniques.

Sample MatrixExtraction MethodAnalytical MethodAnalyte ConcentrationRecovery (%)
White WineSolid-Phase Extraction (SPE)GC-MS7.78 µg/L97.7
White WineSolid-Phase Extraction (SPE)GC-MS14.60 µg/L91.1
White WineSolid-Phase Extraction (SPE)GC-MS29.20 µg/L89.5
Fortified WineLiquid-Liquid Extraction (LLE)LC-MS/MSNot Specified~95
White WineLiquid-Liquid Extraction (LLE) & SPEUHPLCNot Specified>89.5[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are protocols for the most common extraction methods for Sotolon from wine samples.

Solid-Phase Extraction (SPE) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a robust and widely used technique for the analysis of volatile and semi-volatile compounds in complex matrices.

Sample Preparation (SPE):

  • Pass a 50 mL wine sample through a solid-phase extraction cartridge (e.g., LiChrolut EN resins).

  • Remove interfering compounds by washing the cartridge with 15 mL of a pentane-dichloromethane (20:1 v/v) solution.

  • Elute Sotolon from the cartridge using 6 mL of dichloromethane (B109758).

  • Concentrate the eluate to approximately 0.1 mL before GC-MS analysis.

GC-MS Analysis:

  • Injection: On-column injection.

  • Column: FFAP capillary column (e.g., 50 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Temperature Program: 50°C (2 min), ramp at 4°C/min to 180°C, then ramp at 10°C/min to 240°C (10 min hold).

  • Detection: Mass spectrometry in chemical ionization (CI) mode with isobutane (B21531) as the reactant gas, monitoring appropriate m/z ions for Sotolon and the internal standard.

Miniaturized Liquid-Liquid Extraction (LLE) Followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers a simpler and faster alternative to SPE with reduced solvent consumption.

Sample Preparation (LLE):

  • In a microcentrifuge tube, mix the wine sample with an equal volume of an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully collect the organic layer containing the extracted Sotolon.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape.

  • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the assessment of Sotolon-d2 recovery in a given sample matrix.

Workflow for Assessing Sotolon-d2 Recovery cluster_prep Sample Preparation cluster_analysis Analysis Sample Collection Sample Collection Spiking Spike with Sotolon-d2 Sample Collection->Spiking Extraction Extraction (SPE or LLE) Spiking->Extraction Instrumental Analysis LC-MS/MS or GC-MS Analysis Extraction->Instrumental Analysis Extract Data Processing Data Acquisition & Processing Instrumental Analysis->Data Processing Calculation Recovery Calculation Data Processing->Calculation

Caption: A flowchart illustrating the key steps in determining the recovery of Sotolon-d2.

References

"3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2" performance evaluation against certified reference materials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Flavor and Fragrance Analysis

In the precise quantification of aroma compounds, the choice of internal standard is critical to achieving accurate and reproducible results. This guide provides a comprehensive performance evaluation of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2 (also known as sotolon-d2), a deuterated stable isotope-labeled internal standard, against the use of certified reference materials (CRMs) of the unlabeled compound (sotolon) in analytical workflows. The primary application of sotolon-d2 is in stable isotope dilution assays (SIDA), a powerful technique for accurate quantification in complex matrices.[1][2]

Comparative Analysis of Analytical Standards

The performance of an analytical method is significantly influenced by the choice of standardization technique. Here, we compare the use of a stable isotope-labeled internal standard like sotolon-d2 with the external standard method using a certified reference material of unlabeled sotolon.

Performance MetricThis compound (Internal Standard)Certified Reference Material (External Standard)
Accuracy & Precision High accuracy and precision due to correction for sample preparation losses and instrumental variability.[3]Accuracy and precision can be compromised by matrix effects and variations in sample preparation and injection volume.[3]
Matrix Effect Compensation Effectively compensates for matrix-induced ion suppression or enhancement in mass spectrometry.[2][4]Susceptible to matrix effects, potentially leading to under- or overestimation of the analyte concentration.[4]
Recovery Correction Corrects for analyte losses during extraction, cleanup, and derivatization steps.Does not account for analyte losses during sample preparation, requiring high and consistent recovery rates.
Linearity Excellent linearity over a wide dynamic range.Linearity can be affected by matrix effects at different concentration levels.
Limit of Quantification (LOQ) Lower LOQs can often be achieved due to improved signal-to-noise ratios.LOQs may be higher due to matrix interference and baseline noise.
Cost-Effectiveness Higher initial cost for the labeled standard.Lower initial cost for the unlabeled standard.
Method Robustness Leads to more robust and rugged analytical methods, less susceptible to minor variations in experimental conditions.Method performance is more sensitive to variations in sample matrix and experimental procedure.

Experimental Protocol: Quantification of Sotolon using Stable Isotope Dilution Assay (SIDA)

This protocol outlines a general procedure for the quantification of sotolon in a liquid matrix (e.g., wine) using this compound as an internal standard, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • Sample containing sotolon (e.g., wine, food extract)

  • This compound (Sotolon-d2) solution of known concentration

  • Certified Reference Material of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one (Sotolon) for calibration standards

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)[1][4]

  • Sodium chloride (for salting out, if necessary)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Solvents for chromatography (as required by the instrument)

2. Sample Preparation and Extraction:

  • To a known volume or weight of the sample, add a precise amount of the sotolon-d2 internal standard solution.

  • For liquid samples, perform a liquid-liquid extraction with an appropriate organic solvent. For solid samples, a solid-liquid extraction may be necessary.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the extract to a small, known volume under a gentle stream of nitrogen.

3. Calibration Curve Preparation:

  • Prepare a series of calibration standards containing known concentrations of unlabeled sotolon.

  • Add the same amount of sotolon-d2 internal standard to each calibration standard as was added to the samples.

  • Process the calibration standards in the same manner as the samples.

4. Instrumental Analysis (GC-MS or LC-MS/MS):

  • Inject the prepared sample and calibration standard extracts into the chromatograph.

  • For GC-MS, use a suitable capillary column and temperature program to achieve good separation of sotolon. For LC-MS/MS, use an appropriate column and mobile phase gradient.

  • Set the mass spectrometer to monitor specific ions for both sotolon and sotolon-d2. For example, in GC-MS, monitor the molecular ions or characteristic fragment ions.

5. Data Analysis:

  • For each sample and standard, determine the peak areas for both sotolon and sotolon-d2.

  • Calculate the ratio of the peak area of sotolon to the peak area of sotolon-d2.

  • Construct a calibration curve by plotting the peak area ratio against the concentration ratio of sotolon to sotolon-d2 for the calibration standards.

  • Using the peak area ratio from the sample, determine the concentration of sotolon in the sample from the calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow of a stable isotope dilution assay, highlighting the key steps where the internal standard plays a crucial role in ensuring accurate quantification.

SIDA_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Procedure cluster_data Data Processing Sample Sample Matrix Spike_Sample Spike Sample with Sotolon-d2 Sample->Spike_Sample CRM Unlabeled CRM (for Calibration) Spike_CRM Spike CRM Standards with Sotolon-d2 CRM->Spike_CRM IS Sotolon-d2 (Internal Standard) IS->Spike_Sample IS->Spike_CRM Extraction Extraction & Cleanup Spike_Sample->Extraction Spike_Sample->Extraction Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Extraction->Analysis Ratio_Calc Calculate Peak Area Ratios (Analyte / IS) Analysis->Ratio_Calc Analysis->Ratio_Calc Cal_Curve Construct Calibration Curve Ratio_Calc->Cal_Curve from Standards Ratio_Calc->Cal_Curve Quantification Quantify Analyte in Sample Ratio_Calc->Quantification from Sample Ratio_Calc->Quantification Cal_Curve->Quantification Cal_Curve->Quantification

Caption: Workflow for Sotolon Quantification using Stable Isotope Dilution Assay.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures for the safe and proper disposal of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one-d2, a deuterated analog of sotolon. While some safety data sheets (SDS) may classify the non-deuterated form as non-hazardous under specific regulations, others indicate potential for harm if swallowed and irritation to skin and eyes[1][2]. Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) and adhere to a strict disposal protocol. The disposal procedures for the deuterated form are expected to be identical to the non-deuterated compound.

Essential Safety and Handling Information

Personal Protective Equipment (PPE):

Before beginning any disposal procedures, ensure the following PPE is worn:

PPE ItemSpecification
Lab CoatStandard laboratory coat
GlovesChemical-resistant (e.g., nitrile)
Eye ProtectionSafety glasses or goggles

Hazard Summary:

Potential HazardPrecautionary Measures
Harmful if SwallowedDo not eat, drink, or smoke when handling. Rinse mouth if ingested[3][4].
Skin and Eye IrritationAvoid contact with skin and eyes. In case of contact, rinse thoroughly with water[2].

Step-by-Step Disposal Protocol

This section outlines the detailed methodology for the disposal of this compound, including unused material, contaminated items, and empty containers.

1. Waste Collection:

  • Unused or Surplus Material:

    • Do not dispose of this compound down the drain[1].

    • Collect the chemical in its original container or a designated, compatible, and clearly labeled waste container[1].

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as pipette tips, weigh boats, or absorbent pads, should be considered contaminated[1].

    • Place these items in a sealed and labeled waste container[1].

  • Solutions:

    • Solutions containing this compound should be collected as chemical waste[1].

2. Container Management:

  • Empty Containers:

    • An "empty" container may still retain product residue[1].

    • To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone)[1].

    • Collect the rinsate as hazardous waste[1].

    • After thorough rinsing, the container can typically be disposed of with regular laboratory glass or plastic, in accordance with institutional policies[1].

  • Waste Containers:

    • Use containers that are in good condition and compatible with the chemical[1].

    • Ensure the container is tightly sealed to prevent leaks or the release of vapors[1].

3. Labeling and Storage of Waste:

  • Clearly label the waste container with "Waste this compound" and list any other components of the waste stream[1].

  • Include appropriate hazard warnings (e.g., "Harmful if Swallowed")[1].

  • Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials[1].

4. Final Disposal:

  • Entrust the final disposal to a licensed waste disposal company[2].

  • All disposal activities must comply with local, state, and national environmental protection and waste disposal legislation[2][5].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Lab Coat - Nitrile Gloves - Safety Goggles start->ppe waste_type Identify Waste Type ppe->waste_type unused Unused/Surplus Material or Solutions waste_type->unused  Material contaminated Contaminated Materials (e.g., pipette tips, absorbents) waste_type->contaminated  Contaminated Items empty_container Empty Container waste_type->empty_container  Container collect_waste Collect in a Labeled, Sealed, Compatible Waste Container unused->collect_waste contaminated->collect_waste triple_rinse Triple Rinse with Suitable Solvent (e.g., ethanol, acetone) empty_container->triple_rinse store_waste Store Waste in a Designated, Well-Ventilated Area collect_waste->store_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->store_waste licensed_disposal Transfer to a Licensed Waste Disposal Company store_waste->licensed_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.